molecular formula C9H10N2S B106137 Benzothiazol-2-ylmethyl-methyl-amine CAS No. 17681-30-0

Benzothiazol-2-ylmethyl-methyl-amine

Cat. No.: B106137
CAS No.: 17681-30-0
M. Wt: 178.26 g/mol
InChI Key: XRUPROQYVHMNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazol-2-ylmethyl-methyl-amine is a functionalized benzothiazole derivative designed for research and development in medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and ability to interact with a wide range of biological targets . Researchers can utilize this compound as a key synthetic intermediate or precursor for developing novel molecules with potential pharmacological properties. Benzothiazole-based compounds have demonstrated significant antitumor activity in experimental research, with mechanisms including the inhibition of key enzyme families such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial in cellular signaling and cancer progression . The structural motif is also found in compounds investigated for antimicrobial and antifungal applications, showcasing its broad-spectrum utility in addressing infectious diseases . Furthermore, the benzothiazole core is integral to several CNS-active agents, underpinning its relevance in neuroscience research for targets such as the histamine H3 receptor . The incorporation of a methyl-methyl-amine side chain at the 2-position enhances the molecular diversity of this scaffold, offering researchers a versatile building block for constructing complex molecular architectures, such as hybrid molecules and multi-target-directed ligands (MTDLs) . This compound is presented to the scientific community to support innovative research programs in chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUPROQYVHMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17681-30-0
Record name (1,3-benzothiazol-2-ylmethyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of Benzothiazol-2-ylmethyl-methyl-amine (CAS No. 17681-30-0). This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries who are interested in the benzothiazole scaffold. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information, provides predicted properties, and outlines general experimental protocols based on related compounds.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This compound, a specific derivative, is noted for its potential applications in pharmaceutical development, particularly in the context of neurological disorders, and as an intermediate in the synthesis of agrochemicals.[1] This guide aims to provide a detailed summary of its known and predicted physicochemical characteristics, a plausible synthesis pathway with a general experimental protocol, and a discussion of its potential biological relevance based on the activities of structurally related benzothiazole compounds.

Physicochemical Properties

General Information
PropertyValueSource
IUPAC Name N-((1,3-Benzothiazol-2-yl)methyl)-N-methylamineChem-Impex[1]
Synonyms Benzothiazol-2-ylmethylmethylamineChem-Impex[1]
CAS Number 17681-30-0Chem-Impex[1]
Molecular Formula C₉H₁₀N₂SChem-Impex[1]
Molecular Weight 178.26 g/mol Chem-Impex[1]
Appearance Crystal powderChem-Impex[1]
Storage Conditions 0-8 °CChem-Impex[1]
Predicted Physicochemical Data

The following table presents predicted physicochemical properties from computational models. These values should be used as estimates and require experimental verification.

PropertyPredicted ValueSource
Melting Point Not available-
Boiling Point Not available-
LogP 2.187 (for a related isomer)Cheméo[2]
Water Solubility log₁₀WS: -2.91 (for a related isomer)Cheméo[2]
pKa Not available-

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible and common synthetic route involves the nucleophilic substitution of a leaving group on the methyl carbon of a 2-substituted benzothiazole with methylamine. A general procedure based on the synthesis of similar compounds is outlined below.

Synthetic Pathway

A likely synthetic route starts from the commercially available 2-(chloromethyl)-1,3-benzothiazole and its reaction with methylamine.

Synthesis 2-(Chloromethyl)-1,3-benzothiazole 2-(Chloromethyl)-1,3-benzothiazole C₈H₆ClNS Product This compound C₉H₁₀N₂S 2-(Chloromethyl)-1,3-benzothiazole->Product Nucleophilic Substitution Methylamine Methylamine CH₅N Methylamine->Product

Caption: Plausible synthetic route for this compound.

General Experimental Protocol

Synthesis of N-((1,3-Benzothiazol-2-yl)methyl)-N-methylamine

  • Reaction Setup: To a solution of 2-(chloromethyl)-1,3-benzothiazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add an excess of methylamine (e.g., a 40% solution in water or a 2M solution in THF, 3.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The proton NMR would be expected to show signals for the aromatic protons of the benzothiazole ring, a singlet for the methylene protons, and a singlet for the N-methyl protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To determine the melting point and assess the purity of the crystalline product.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including applications in neurological disorders.

Role in Neurological Disorders

Several benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] The mechanism of action for many of these compounds involves targeting key pathological processes in these diseases.

Neurological_Activity cluster_mechanisms Potential Mechanisms of Action Benzothiazole_Derivatives Benzothiazole Derivatives Amyloid_Beta Amyloid-β Aggregation Inhibition Benzothiazole_Derivatives->Amyloid_Beta Inhibit MAO_Inhibition Monoamine Oxidase (MAO) Inhibition Benzothiazole_Derivatives->MAO_Inhibition Inhibit Glutamate_Antagonism Glutamate Receptor Antagonism Benzothiazole_Derivatives->Glutamate_Antagonism Antagonize Neuroprotection Neuroprotective Effects Amyloid_Beta->Neuroprotection MAO_Inhibition->Neuroprotection Glutamate_Antagonism->Neuroprotection

References

Spectroscopic and Analytical Characterization of Benzothiazol-2-ylmethyl-methyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazol-2-ylmethyl-methyl-amine, also known as N-(1,3-Benzothiazol-2-ylmethyl)-N-methylamine (CAS No: 17681-30-0), is a heterocyclic amine with potential applications in pharmaceutical and materials science research. A thorough understanding of its molecular structure is fundamental for its application and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for the elucidation and confirmation of its chemical structure.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related structural analogues: 2-Aminobenzothiazole and 2-Methylbenzothiazole. This comparative approach allows for a reasoned prediction of the spectral characteristics of the target compound. Furthermore, detailed, generalized experimental protocols for each spectroscopic technique are provided to aid researchers in acquiring data for this and similar compounds.

Predicted Spectroscopic Profile of this compound

Based on the analysis of its structural analogues, the following spectroscopic features are predicted for this compound:

  • ¹H NMR: The spectrum is expected to show signals for the four aromatic protons on the benzothiazole ring, typically in the range of 7.0-8.1 ppm. A singlet corresponding to the methylene protons (-CH₂-) would likely appear around 4.0-5.0 ppm. A singlet for the methyl group protons (-NCH₃) is anticipated in the upfield region, around 2.0-3.0 ppm.

  • ¹³C NMR: The spectrum will feature signals for the nine distinct carbon atoms. The carbon of the C=N group within the thiazole ring is expected at a significant downfield shift, likely above 160 ppm. Aromatic carbons will resonate in the 110-155 ppm range. The methylene carbon (-CH₂-) and the methyl carbon (-NCH₃) will appear in the upfield region.

  • IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring and the alkyl groups (~2850-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹). The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (178.26 g/mol ). Common fragmentation patterns would likely involve the loss of the methyl group or cleavage of the bond between the methylene group and the benzothiazole ring.

Spectroscopic Data of Structural Analogues

The following tables summarize the experimental spectroscopic data for 2-Aminobenzothiazole and 2-Methylbenzothiazole, which serve as a basis for predicting the spectrum of this compound.

Analogue 1: 2-Aminobenzothiazole

Table 1: NMR Spectroscopic Data for 2-Aminobenzothiazole

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H ~7.85 Broad Singlet -NH₂ (2H)
~7.65 Doublet Aromatic Proton
~7.41 Doublet Aromatic Proton
~6.91 Triplet Aromatic Proton
¹³C ~167.6 - C2 (C-NH₂)
~151.3 - C7a (Quaternary)
~132.1 - Quaternary Carbon
~129.2 - Aromatic CH
~122.5 - Aromatic CH
~121.0 - Aromatic CH
~110.9 - Aromatic CH

Solvent: DMSO-d₆[1]

Table 2: IR and MS Data for 2-Aminobenzothiazole

Technique Key Peaks / Values Interpretation
IR (cm⁻¹) 3310, 3027, 1660, 1634, 1572 N-H stretch, Aromatic C-H stretch, C=O (amide from synthesis), C=N stretch, C=C stretch

| MS (m/z) | 226 (M⁺), 191, 149, 134 | Molecular ion (for chloroacetyl derivative), fragmentation peaks |

Analogue 2: 2-Methylbenzothiazole

Table 3: NMR Spectroscopic Data for 2-Methylbenzothiazole

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H 7.93 Doublet Aromatic Proton
7.77 Doublet Aromatic Proton
7.40 Triplet Aromatic Proton
7.32 Triplet Aromatic Proton
2.79 Singlet -CH₃ (3H)
¹³C ~167 - C2 (C-CH₃)
~153 - C7a (Quaternary)
~135 - C3a (Quaternary)
~126 - Aromatic CH
~125 - Aromatic CH
~122 - Aromatic CH
~121 - Aromatic CH
~20 - -CH₃

Solvent: CDCl₃[2]

Table 4: IR and MS Data for 2-Methylbenzothiazole

Technique Key Peaks / Values Interpretation
IR (cm⁻¹) 3060, 2920, 1595, 1475, 1430 Aromatic C-H stretch, Aliphatic C-H stretch, C=N stretch, C=C stretch

| MS (m/z) | 149 (M⁺), 148, 108, 69 | Molecular ion, loss of H, further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of benzothiazole derivatives is as follows:[3][4]

  • Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[4]

  • Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of a solid benzothiazole derivative is as follows:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[5] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Another method is the thin solid film method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.[6]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and its spectrum is recorded, typically over a range of 4000–400 cm⁻¹.[3]

Mass Spectrometry (MS)

A general procedure for acquiring a mass spectrum using Electron Ionization (EI) is as follows:[7][8]

  • Sample Introduction: The sample, dissolved in a suitable volatile solvent, is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized in the ion source.[7]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺) and various fragment ions.[8][9]

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel benzothiazole derivative like this compound.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation start Starting Materials (e.g., 2-chloromethylbenzothiazole, methylamine) reaction Chemical Synthesis start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification purified_compound Purified Compound purification->purified_compound nmr NMR Spectroscopy (¹H, ¹³C) analysis Spectral Data Interpretation nmr->analysis ir IR Spectroscopy ir->analysis ms Mass Spectrometry ms->analysis purified_compound->nmr purified_compound->ir purified_compound->ms confirmation Structure Confirmation analysis->confirmation

Caption: Logical workflow for the synthesis and spectroscopic analysis.

References

Crystal Structure Analysis of Benzothiazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Crystallography and Biological Significance of Benzothiazole-Based Compounds

This technical guide provides a comprehensive overview of the crystal structure analysis of benzothiazole derivatives, aimed at researchers, scientists, and professionals in drug development. Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document details the crystallographic parameters of representative benzothiazole-containing molecules, outlines the experimental protocols for their structural determination, and visualizes associated biological signaling pathways.

While a specific crystal structure for "Benzothiazol-2-ylmethyl-methyl-amine" is not publicly available, this guide presents detailed analyses of the closely related structures: N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine and Bis(benzothiazol-2-ylmethyl)amine.[4][5] These compounds serve as excellent models for understanding the structural characteristics of this chemical family.

Crystallographic Data of Benzothiazole Derivatives

The determination of the three-dimensional atomic arrangement in a crystal provides invaluable insights into its physical and chemical properties.[6][7] The following tables summarize the key crystallographic data for the two representative benzothiazole derivatives, obtained through single-crystal X-ray diffraction.[4][5]

Table 1: Crystal Data and Structure Refinement for N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine [4]

ParameterValue
Empirical FormulaC₂₄H₁₈N₄S₃
Formula Weight ( g/mol )495.66
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.6530 (3)
b (Å)14.3098 (6)
c (Å)14.5822 (7)
α (°)61.471 (1)
β (°)88.474 (2)
γ (°)79.138 (1)
Volume (ų)1194.61 (9)
Z2
Temperature (K)100
Radiation (λ, Å)0.71073 (Mo Kα)
R-factor (R[F² > 2σ(F²)])0.038
Weighted R-factor (wR(F²))0.110

Table 2: Crystal Data and Structure Refinement for Bis(benzothiazol-2-ylmethyl)amine [5]

ParameterValue
Empirical FormulaC₁₆H₁₃N₃S₂
Formula Weight ( g/mol )311.41
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.8478 (5)
b (Å)5.8042 (3)
c (Å)16.1548 (9)
β (°)97.910 (1)
Volume (ų)728.85 (7)
Z2
Temperature (K)298
Radiation (λ, Å)0.71073 (Mo Kα)
R-factor (R[F² > 2σ(F²)])0.029
Weighted R-factor (wR(F²))0.079

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and crystal structure determination of benzothiazole derivatives, based on established procedures.[4][5][8][9][10][11]

Synthesis of Benzothiazole Derivatives

A common route for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles. For instance, the reaction of 2-aminobenzenethiol with chloroacetic acid can yield 2-(chloromethyl)benzo[d]thiazole, a versatile intermediate for further functionalization.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_Aminobenzenethiol 2_Aminobenzenethiol Condensation Condensation 2_Aminobenzenethiol->Condensation Electrophile Electrophilic Reagent Electrophile->Condensation Benzothiazole_Derivative Substituted Benzothiazole Condensation->Benzothiazole_Derivative Cyclization

General synthesis workflow for benzothiazole derivatives.
Single-Crystal X-ray Diffraction

The definitive method for determining the molecular structure of crystalline solids is single-crystal X-ray diffraction.[6][7][12] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

XRay_Diffraction_Workflow Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Workflow for single-crystal X-ray structure determination.

A suitable single crystal is mounted on a diffractometer. For the analysis of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, a Bruker APEXII CCD diffractometer was used.[4] Data is collected at a specific temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations.[4] The collected diffraction data is then processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.

Biological Significance and Signaling Pathways

Benzothiazole derivatives have been shown to exhibit a wide range of biological activities, with many acting as potent anticancer agents.[1][13] Their mechanism of action often involves the modulation of key cellular signaling pathways that are critical for cancer cell growth and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Several benzothiazole derivatives have been identified as inhibitors of this pathway, making it a key target in cancer therapy.[13][14]

PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Cell_Response Cell Growth, Survival Downstream->Cell_Response Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition

Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that controls cell division and differentiation. Inhibition of the ERK pathway is a promising strategy for cancer treatment, and some benzothiazole compounds have demonstrated the ability to block this cascade.[13]

ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->ERK Inhibition

Inhibition of the ERK signaling pathway by benzothiazole derivatives.

References

Solubility of Benzothiazol-2-ylmethyl-methyl-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Benzothiazol-2-ylmethyl-methyl-amine in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document outlines the predicted solubility based on the physicochemical properties of the benzothiazole scaffold and related structures. Furthermore, detailed experimental protocols for determining solubility are provided for researchers and drug development professionals. This guide aims to be a valuable resource for scientists working with this and similar chemical entities.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The solubility of these compounds in various organic solvents is a critical parameter that influences their synthesis, purification, formulation, and biological activity. This compound, as a specific derivative, is expected to exhibit solubility behavior dictated by its structural features, namely the benzothiazole ring, the methyl-amine side chain, and the overall molecular polarity.

This guide provides a predictive assessment of the solubility of this compound and standardized methodologies for its empirical determination.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

Solvent Solvent Class Predicted Solubility Rationale
Hexane Non-polar AliphaticLowThe polar amine group limits solubility in highly non-polar aliphatic solvents.
Toluene Non-polar AromaticModerate to HighFavorable π-π stacking interactions can occur between the toluene and the benzothiazole ring.
Dichloromethane (DCM) Polar AproticHighGood balance of polarity to solvate both the aromatic and amine portions of the molecule.
Tetrahydrofuran (THF) Polar AproticHighThe ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of the amine group.
Acetone Polar AproticModerate to HighThe polar ketone group can interact with the polar functionalities of the molecule.
Methanol Polar ProticHighCapable of hydrogen bonding with the amine group, facilitating solubility.
Ethanol Polar ProticHighSimilar to methanol, it can act as a hydrogen bond donor and acceptor.
Isopropanol Polar ProticModerateThe increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF) Polar AproticVery HighAnother highly polar aprotic solvent capable of strong dipole-dipole interactions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound.

Materials and Methods
  • Compound: this compound (purity >98%)

  • Solvents: HPLC grade organic solvents as listed in the table above.

  • Equipment:

    • Analytical balance (± 0.0001 g)

    • Vortex mixer

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the respective organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial dispersion.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet any remaining suspended particles.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulate matter.

  • Quantitative Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis A Add excess compound to solvent B Seal and agitate A->B C Equilibrate at constant temperature B->C D Centrifuge to pellet solid C->D After equilibration E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G For analysis H Analyze by HPLC G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, experimentally determined solubility data for this compound is not currently prevalent in the literature, its molecular structure suggests a favorable solubility profile in a wide array of common organic solvents, particularly polar aprotic and polar protic solvents. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this compound, which is a crucial step in its further development and application in various scientific fields. The methodologies and predictive data presented in this guide serve as a foundational resource for professionals in research and drug development.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of pharmacological activities.[1] The thermal stability and degradation profile of these compounds are critical parameters that influence their storage, formulation, and therapeutic efficacy. This technical guide provides a comprehensive analysis of the predicted thermal behavior of "Benzothiazol-2-ylmethyl-methyl-amine," a representative member of this chemical class. Due to the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related benzothiazole and amine compounds to construct a presumptive thermal profile. It details standardized experimental protocols for thermal analysis and outlines a probable degradation pathway. Furthermore, this guide visualizes the PI3K/AKT/mTOR signaling pathway, a significant biological target for many benzothiazole derivatives, to provide context for its potential pharmacological applications.

Predicted Thermal Stability

The thermal stability of "this compound" can be inferred by examining the thermal behavior of analogous compounds. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in evaluating the thermal properties of chemical substances.[2] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing phase transitions like melting and exothermic decomposition events.[2]

Data Presentation: Comparative Thermal Analysis of Related Benzothiazole Derivatives

To establish a baseline for the expected thermal stability of "this compound," the following table summarizes TGA and DSC data for structurally related benzothiazole derivatives.

CompoundAnalysis MethodKey Thermal EventsReference
2-AminobenzothiazoleTGA/DSCMelting point: 126–129 °C; Onset of decomposition determined by TGA.[3]
Hydroxy-substituted phenyl benzothiazolesTGA/DTAMajor decomposition with mass loss observed between 130 and 300 °C, attributed to the thermal cleavage of organic segments.[4]
2-amino-3,5-dichloro-N-methylbenzamide (ADMBA)DSCA strong exothermic peak appears between 350-425°C, with an average decomposition heat of -852.41 J/g. The initial decomposition temperature varies from 345°C to 402°C depending on the heating rate.[5]
N-cyclohexyl-2-benzothiazole sulfenamide (CBS)TGADecomposition starts at 195°C. The first step has a peak decomposition temperature of approximately 240°C, and the second step, corresponding to the decomposition of the benzothiazole moiety, occurs between 250-350°C.[6]

Based on this comparative data, "this compound" is expected to be a solid at room temperature with a distinct melting point. Its decomposition is likely to commence at temperatures above 150°C, with the potential for a multi-stage degradation process involving both the side chain and the benzothiazole core.

Proposed Degradation Profile

The thermal degradation of "this compound" is anticipated to proceed through a series of reactions involving the cleavage of its weakest bonds. The proposed degradation pathway is informed by studies on the pyrolysis of polybenzothiazoles, benzylamines, and methylamines.

The primary degradation is expected to initiate with the homolytic cleavage of the C-N bond between the methylene group and the secondary amine, as this is often the most labile bond in benzylamine structures.[7][8] This would generate a benzothiazol-2-ylmethyl radical and a methylamino radical.

Subsequent degradation steps may involve:

  • Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable products and initiating chain reactions.

  • Imines Formation: The pyrolysis of methylamines is known to produce imines as intermediates.[9]

  • Benzothiazole Ring Opening: At higher temperatures, the stable benzothiazole ring is expected to decompose. Studies on polybenzothiazoles suggest that this involves the cleavage of C-N and C-S bonds, potentially releasing hydrogen cyanide and hydrogen sulfide.[10]

  • Cross-linking and Char Formation: The radical species can combine to form higher molecular weight products and eventually a carbonaceous char at elevated temperatures.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC experiments to determine the thermal stability and degradation profile of "this compound".

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground "this compound" into a ceramic or platinum TGA pan.

  • Instrumentation: Utilize a thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

    • Temperature Program: Equilibrate the sample at 30°C, followed by heating at a constant rate of 10 °C/min to a final temperature of 600-800°C.[4]

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will indicate the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass lost at each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of "this compound" into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

  • Instrumentation: Employ a differential scanning calorimeter.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 30°C). Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its decomposition point.[3]

  • Data Analysis: The DSC thermogram will show heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks usually indicate decomposition. The peak onset temperature can be taken as the melting or decomposition temperature, and the area under the peak corresponds to the enthalpy change of the transition.

Biological Context and Signaling Pathways

Derivatives of 2-aminobenzothiazole have garnered significant attention in drug discovery for their potential to inhibit various protein kinases, including those in the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][11]

Mandatory Visualization: PI3K/AKT/mTOR Signaling Pathway

The following diagram, generated using Graphviz, illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and highlights potential points of inhibition by benzothiazole derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 mTORC1 mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 Proliferation Cell Growth & Protein Synthesis S6K->Proliferation _4EBP1->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

PI3K/AKT/mTOR pathway and potential inhibition by benzothiazole derivatives.

Conclusion

This technical guide provides a foundational understanding of the anticipated thermal stability and degradation profile of "this compound." While direct experimental data is not yet available, the analysis of structurally related compounds offers valuable insights. The proposed degradation pathway, initiated by C-N bond cleavage, provides a framework for understanding its behavior at elevated temperatures. The provided experimental protocols for TGA and DSC offer a standardized approach for the empirical determination of these crucial physicochemical properties. Furthermore, the visualization of the PI3K/AKT/mTOR pathway underscores the potential biological relevance of this class of compounds, guiding future research in drug development. It is recommended that the hypotheses presented in this guide be confirmed through rigorous experimental investigation.

References

Quantum chemical calculations for "Benzothiazol-2-ylmethyl-methyl-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantum Chemical and Experimental Analysis of Benzothiazol-2-ylmethyl-methyl-amine

This technical guide provides a comprehensive theoretical and experimental framework for the study of "this compound," a derivative of the versatile benzothiazole scaffold. Benzothiazole and its derivatives are of significant interest to medicinal and organic chemists due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, characterization, and in-silico quantum chemical analysis.

Proposed Synthesis and Experimental Protocols

As no direct synthesis for this compound is readily available in the surveyed literature, a plausible synthetic route is proposed based on established methods for analogous 2-substituted benzothiazoles. The most common approach involves the nucleophilic substitution of a leaving group at the 2-methyl position of the benzothiazole core.[2][3]

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-aminothiophenol, which is first converted to 2-chloromethyl-benzothiazole. This intermediate is then reacted with methylamine to yield the target compound, this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-chloromethyl-benzothiazole cluster_step2 Step 2: Amination cluster_purification Purification & Characterization A 2-Aminothiophenol C 2-chloromethyl-benzothiazole A->C AcOH, Microwave or PPA, 180°C B Chloroacetyl Chloride B->C E Benzothiazol-2-ylmethyl- methyl-amine (Target) C->E DMF, Reflux D Methylamine (aq. solution) D->E F Column Chromatography E->F G Spectroscopic Analysis (IR, NMR, MS) F->G

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloromethyl-benzothiazole (Intermediate)

This procedure is adapted from methods utilizing chloroacetic acid or its derivatives with 2-aminothiophenol.[4][5]

  • To a solution of 2-aminothiophenol (1.0 eq) in glacial acetic acid, add chloroacetyl chloride (1.1 eq) dropwise at 0-5 °C.

  • After the addition is complete, irradiate the reaction mixture in a microwave synthesizer at 120 °C for 10-15 minutes.[4]

  • Alternatively, the condensation can be performed by heating the reactants with polyphosphoric acid (PPA) at 180 °C for 8 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain 2-chloromethyl-benzothiazole.

Protocol 2: Synthesis of this compound (Target Compound)

This protocol is based on the reaction of 2-chloroacetamido benzothiazoles with various amines.[3]

  • Dissolve 2-chloromethyl-benzothiazole (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF).

  • Add an aqueous solution of methylamine (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

Protocol 3: Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Record the FT-IR spectrum of the purified compound using KBr pellets. Characteristic peaks are expected for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), C=N stretching (1600-1630 cm⁻¹), and C-S stretching (600-700 cm⁻¹).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record the ¹H NMR spectrum. Expect signals for the aromatic protons of the benzothiazole ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methylene (-CH₂-) protons, and a signal for the methyl (-CH₃) protons.[8]

    • Record the ¹³C NMR spectrum. Expect distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbon.[9][10]

  • Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight of the synthesized compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules.[11] The following protocol outlines a standard computational approach for "this compound".

Computational Methodology

The calculations should be performed using a quantum chemistry software package like Gaussian. The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[12] For an accurate description, especially of systems containing heteroatoms, a basis set with polarization and diffuse functions is recommended, such as 6-311++G(d,p).[13][14]

Computational_Workflow A Input Structure (Benzothiazol-2-ylmethyl- methyl-amine) B Geometry Optimization DFT: B3LYP Basis Set: 6-311++G(d,p) A->B C Frequency Calculation (Verify Minimum & Get IR Spectra) B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E NMR Calculation (GIAO Method) B->E F Data Analysis & Comparison with Experiment C->F D->F E->F

Figure 2: Workflow for quantum chemical calculations.

Protocol 4: Computational Details

  • Structure Optimization: The initial molecular structure is built and optimized without constraints. The optimization should be performed at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The results provide theoretical IR spectra.[11]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is determined to assess the molecule's chemical reactivity and kinetic stability.

  • NMR Simulation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations, based on published data for similar benzothiazole derivatives.

Data Presentation

Table 1: Predicted Geometric Parameters for this compound (Estimated values based on similar structures[15][16])

Parameter Atom(s) Involved Predicted Value
Bond Length (Å) C=N (thiazole) ~1.37 Å
C-S (thiazole) ~1.76 Å
C-N (amine) ~1.46 Å
C-C (methylene) ~1.52 Å
Bond Angle (°) C-S-C (thiazole) ~89°
S-C-N (thiazole) ~115°
C-C-N (amine) ~112°

| Dihedral Angle (°) | C(ring)-C(methylene)-N-C(methyl) | ~170-180° |

Table 2: Predicted Major Vibrational Frequencies (IR) (Estimated values based on similar structures[6][11][17])

Frequency (cm⁻¹) Assignment Intensity
~3350 N-H Stretch Medium
~3080 Aromatic C-H Stretch Medium
~2950 Aliphatic C-H Stretch Medium
~1615 C=N Stretch (thiazole ring) Strong
~1570 Aromatic C=C Stretch Strong
~1450 CH₂/CH₃ Bending Medium

| ~690 | C-S Stretch | Medium |

Table 3: Predicted Electronic Properties

Parameter Predicted Value Significance
HOMO Energy ~ -6.0 eV Electron-donating ability
LUMO Energy ~ -1.5 eV Electron-accepting ability

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity, stability |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) (Estimated values relative to TMS, based on similar structures[8][9][18][19])

¹H NMR Assignment Predicted Shift (ppm)
Aromatic H4, H5, H6, H7 7.20 - 8.10
Methylene -CH₂- ~4.0 - 4.5
Methyl -CH₃ ~2.4 - 2.6
Amine -NH- ~1.5 - 2.5 (broad)
¹³C NMR Assignment Predicted Shift (ppm)
Aromatic C2 (C=N) ~165 - 170
Aromatic C3a, C7a (bridgehead) ~135, ~152
Aromatic C4, C5, C6, C7 ~120 - 128
Methylene -CH₂- ~50 - 55

| Methyl | -CH₃ | ~30 - 35 |

This comprehensive guide provides a robust framework for the synthesis and detailed computational analysis of this compound. By integrating experimental protocols with quantum chemical calculations, researchers can gain deep insights into the molecule's properties, paving the way for its potential applications in drug discovery and materials science.

References

Potential Biological Activities of 2-(Aminomethyl)benzothiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to impart a wide range of pharmacological properties to molecules that contain it.[1][2] Derivatives of benzothiazole have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] This document focuses on derivatives with an aminomethyl substituent at the 2-position, which are of significant interest for further therapeutic development.

Anticancer Activity

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant potential as anticancer agents.[3] Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt signaling pathway.[6][7]

Quantitative Data on Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various benzothiazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 13 HCT116Colon Carcinoma6.43[3]
A549Lung Cancer9.62[3]
A375Malignant Melanoma8.07[3]
Compound 24 C6Rat Glioma4.63[3]
A549Human Lung Adenocarcinoma39.33[3]
2-(4-Aminophenyl)benzothiazole (5a) MCF-7Breast Cancer<0.001[8]
MDA 468Breast Cancer<0.001[8]
2-(4-Amino-3-methylphenyl)benzothiazole (9a) Ovarian, Lung, and Renal Cell LinesVariousPotent Activity[8]
L1 (Benzothiazole Aniline Ligand) Liver, Breast, Lung, Prostate, Kidney, and Brain Cancer CellsVariousMore cytotoxic than cisplatin[9]
L1Pt (Platinum Complex of L1) Liver Cancer CellsLiver CancerSelective inhibitory activity[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzothiazole derivative (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment: Serial dilutions of the benzothiazole derivative are prepared in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compound. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.[10]

  • Incubation: The plate is incubated for a further 48 or 72 hours under the same conditions.[10]

  • MTT Addition: After the incubation period, 10 µL of the MTT reagent is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[14]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition

Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[6][7][15]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes BT_derivative Benzothiazole Derivative BT_derivative->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of certain benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their broad-spectrum antimicrobial properties, showing activity against various strains of bacteria and fungi.[16][17][18]

Quantitative Data on Antimicrobial Activity of Benzothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 16c Staphylococcus aureus0.025 mM[16]
Compound 16b DHPS enzyme (IC50)7.85[16]
Compound 2j Various Bacteria0.23–0.94 (MIC)[17]
0.47–1.88 (MBC)[17]
Compound 2d Various Fungi0.06–0.47 (MIC)[17]
0.11–0.94 (MFC)[17]
Compound 3h ESKAPE Pathogens & Candida spp.16-32[4]
Compound 18 Pseudomonas aeruginosa0.10 (MIC)[18]
0.12 (MBC)[18]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[19][20][21]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Benzothiazole derivative (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the benzothiazole derivative is prepared in the broth directly in the wells of the 96-well plate.[22]

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[20]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.[22]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[19]

  • MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[23]

Neuroprotective Potential

Emerging research suggests that benzothiazole derivatives may have therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][5] Some derivatives have shown neuroprotective effects in preclinical models. For instance, certain 2-substituted benzothiazoles have demonstrated the ability to protect against neuronal damage.[5] While the exact mechanisms are still under investigation, they may involve the modulation of neurotransmitter systems or the inhibition of protein aggregation.

Experimental Workflow: Evaluation of Neuroprotective Effects

The following diagram illustrates a general workflow for assessing the neuroprotective potential of benzothiazole derivatives in a preclinical model of Parkinson's disease.

Neuroprotection_Workflow start Animal Model of Parkinson's Disease (e.g., Rotenone-induced) treatment Administer Benzothiazole Derivative start->treatment behavioral Behavioral Testing (e.g., Rota-rod, Pole test) treatment->behavioral biochemical Biochemical Analysis (e.g., Dopamine levels, Oxidative stress markers) treatment->biochemical histological Histological Examination (e.g., Tyrosine hydroxylase staining of neurons) treatment->histological data_analysis Data Analysis and Interpretation behavioral->data_analysis biochemical->data_analysis histological->data_analysis

Caption: A generalized workflow for assessing the neuroprotective effects of test compounds.

Conclusion

While specific data on "Benzothiazol-2-ylmethyl-methyl-amine" remains elusive, the broader class of 2-(aminomethyl)benzothiazole derivatives represents a promising scaffold in drug discovery. The available literature strongly supports their potential as anticancer and antimicrobial agents, with emerging evidence for their utility in neurodegenerative disorders. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to optimize the therapeutic potential of this versatile class of compounds. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to further explore the biological activities of novel benzothiazole derivatives.

References

In Silico Prediction of "Benzothiazol-2-ylmethyl-methyl-amine" Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel compound "Benzothiazol-2-ylmethyl-methyl-amine" (CAS No. 17681-30-0). This document outlines a systematic approach, from initial computational screening to experimental validation, designed to elucidate the mechanism of action and potential therapeutic applications of this benzothiazole derivative.

Introduction to this compound

This compound is a chemical entity belonging to the benzothiazole class of compounds, which are known to exhibit a wide range of biological activities. The prediction of its specific molecular targets is a critical first step in the drug discovery and development process, enabling a hypothesis-driven approach to understanding its pharmacological effects. This guide will explore various computational techniques to identify potential protein targets.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach, combining both structure-based and ligand-based methods, is recommended to increase the confidence in predicted targets.

Reverse Docking

Reverse docking is a computational technique used to identify the potential protein targets of a small molecule by docking it against a large library of 3D protein structures.[1][2] This method is particularly useful when no prior knowledge of the compound's targets is available.

Workflow:

  • Ligand Preparation: The 3D structure of "this compound" is generated and optimized to its lowest energy conformation.

  • Target Database Selection: A comprehensive database of protein structures, such as the Protein Data Bank (PDB), is utilized. The database can be filtered to include only human proteins or specific protein families of interest.

  • Docking Simulation: The ligand is docked against the binding sites of each protein in the selected database using software like AutoDock Vina.[3]

  • Scoring and Ranking: The binding affinity of the ligand to each protein is calculated and scored. The results are then ranked to prioritize potential targets with the highest binding affinities.[3]

Table 1: Hypothetical Top 10 Predicted Targets from Reverse Docking

RankProtein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
1Mitogen-activated protein kinase 1 (MAPK1)4QTB-9.8LYS54, GLU71, MET108
2Cyclin-dependent kinase 2 (CDK2)1HCK-9.5PHE80, LEU83, LYS33
3Tyrosine-protein kinase ABL12HYY-9.2MET318, ILE360, PHE382
4Heat shock protein 90 (HSP90)3LKV-9.1LEU48, ASN51, LYS58
5Estrogen receptor alpha (ERα)1A52-8.9LEU346, THR347, LEU384
6Peroxisome proliferator-activated receptor gamma (PPARγ)3DZY-8.7HIS323, HIS449, TYR473
7Glucocorticoid receptor (GR)1M2Z-8.5ASN564, GLN570, ARG611
8Histone deacetylase 1 (HDAC1)4BKX-8.3HIS142, HIS143, TYR206
9Carbonic anhydrase II (CA-II)1CA2-8.1HIS94, HIS96, THR199
10Monoamine oxidase B (MAO-B)2BYB-8.0TYR398, TYR435, CYS172
Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor.[4][5][6][7] This can be done through ligand-based or structure-based approaches.[5]

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify common chemical features.[5]

  • Structure-Based Pharmacophore Modeling: When the target's 3D structure is available, this approach identifies key interaction points within the binding site.[5]

Workflow:

  • Feature Definition: Key chemical features of "this compound" are identified, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Model Generation: A pharmacophore model is generated based on the spatial arrangement of these features.

  • Database Screening: The generated model is used to screen compound databases to identify other molecules with similar pharmacophoric features, which may bind to the same target.

Table 2: Hypothetical Pharmacophore Features of this compound

FeatureTypeLocation (Relative Coordinates)
1Aromatic RingBenzothiazole Core
2Hydrogen Bond AcceptorNitrogen in Thiazole Ring
3Hydrogen Bond DonorAmine Group
4Hydrophobic CentroidMethyl Group
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[8][9][10] By building a QSAR model for a set of compounds with known activity against a particular target, the activity of "this compound" can be predicted.[11][12]

Workflow:

  • Data Collection: A dataset of compounds with known biological activity against a potential target (identified through reverse docking or pharmacophore modeling) is compiled.

  • Descriptor Calculation: Molecular descriptors (physicochemical properties) are calculated for each compound in the dataset.

  • Model Building: A statistical model (e.g., multiple linear regression, partial least squares) is built to correlate the descriptors with the biological activity.

  • Activity Prediction: The model is used to predict the biological activity of "this compound".

Table 3: Hypothetical QSAR Model for MAPK1 Inhibition

Model ParameterValue
Training Set Size150 compounds
Test Set Size50 compounds
R² (Coefficient of Determination)0.85
Q² (Cross-validated R²)0.78
Predicted pIC50 for this compound7.2

Integrated In Silico Workflow

An integrated workflow combining these methodologies provides a robust framework for target prediction.

cluster_in_silico In Silico Prediction cluster_validation Experimental Validation Compound Benzothiazol-2-ylmethyl- methyl-amine ReverseDocking Reverse Docking Compound->ReverseDocking Pharmacophore Pharmacophore Modeling Compound->Pharmacophore TargetList Prioritized Target List ReverseDocking->TargetList Pharmacophore->TargetList QSAR QSAR Analysis QSAR->TargetList TargetList->QSAR Biochemical Biochemical Assays (SPR, ITC) TargetList->Biochemical CellBased Cell-Based Assays Biochemical->CellBased ValidatedTarget Validated Target(s) CellBased->ValidatedTarget

Figure 1: Integrated workflow for target prediction and validation.

Hypothetical Signaling Pathway Involvement

Based on the hypothetical top-ranked target, MAPK1, a potential signaling pathway can be proposed.

cluster_pathway Hypothetical MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) MAPK1->TranscriptionFactors CellProliferation Cell Proliferation Survival TranscriptionFactors->CellProliferation Inhibitor Benzothiazol-2-ylmethyl- methyl-amine Inhibitor->MAPK1

Figure 2: Hypothetical inhibition of the MAPK signaling pathway.

Experimental Validation Protocols

Computational predictions must be validated through experimental assays.[13][14]

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of "this compound" to the predicted protein target.

Methodology:

  • Immobilization: The purified recombinant target protein is immobilized on a sensor chip.

  • Binding Analysis: A series of concentrations of "this compound" are flowed over the sensor chip.

  • Data Acquisition: The change in the refractive index at the sensor surface is measured in real-time, which is proportional to the amount of bound analyte.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined, and the equilibrium dissociation constant (K_D) is calculated.

Table 4: Hypothetical SPR Binding Data for MAPK1

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
This compound1.5 x 10⁵3.0 x 10⁻⁴2.0
Positive Control (Known Inhibitor)2.1 x 10⁵1.8 x 10⁻⁴0.86
Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between the compound and the target protein.

Methodology:

  • Sample Preparation: The target protein is placed in the sample cell, and "this compound" is loaded into the injection syringe.

  • Titration: The compound is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during the binding event is measured.

  • Data Analysis: The binding isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (K_A), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Cell-Based Kinase Activity Assay

Objective: To assess the inhibitory effect of "this compound" on the enzymatic activity of the predicted kinase target in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line expressing the target kinase (e.g., A549 for MAPK1) is cultured.

  • Compound Treatment: The cells are treated with increasing concentrations of "this compound".

  • Cell Lysis: After a defined incubation period, the cells are lysed to extract the proteins.

  • Kinase Activity Measurement: The activity of the target kinase is measured using a specific substrate and a detection method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the phosphorylated substrate.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Table 5: Hypothetical Cell-Based Kinase Inhibition Data

Target KinaseCell LineIC50 (µM)
MAPK1A5490.5
CDK2MCF-71.2
ABL1K562> 10

Logical Relationships in In Silico Target Prediction

The various in silico methods are interconnected and provide complementary information.

cluster_logic Interplay of In Silico Methods StructureBased Structure-Based Methods (e.g., Reverse Docking) Hypothesis Target Hypothesis Generation StructureBased->Hypothesis LigandBased Ligand-Based Methods (e.g., Pharmacophore, QSAR) LigandBased->Hypothesis Refinement Hypothesis Refinement Hypothesis->Refinement Refinement->LigandBased

References

The Ascendant Trajectory of Benzothiazoles: A Deep Dive into the Synthesis, History, and Biological Significance of Benzothiazol-2-ylmethyl-methyl-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the rich chemical history and burgeoning therapeutic potential of benzothiazole derivatives, with a specific focus on the 2-(aminomethyl) scaffold.

The benzothiazole nucleus, a bicyclic heterocyclic system, has long been a cornerstone in the landscape of medicinal chemistry. First synthesized in 1887, this privileged scaffold has demonstrated a remarkable versatility, giving rise to a vast and diverse library of compounds with a wide spectrum of biological activities.[1] From anticancer and antimicrobial to anti-inflammatory and neuroprotective properties, benzothiazole derivatives continue to be a fertile ground for the discovery of novel therapeutic agents.[2][3] This in-depth guide provides a comprehensive literature review and historical perspective on "Benzothiazol-2-ylmethyl-methyl-amine" and its closely related analogs, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways.

A Rich History and Evolving Synthesis

The journey of benzothiazole chemistry began with the foundational work on its core structure. Over the decades, synthetic methodologies have evolved significantly, allowing for the facile introduction of a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.[4] A pivotal strategy for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophilic partners such as carboxylic acids, aldehydes, or acyl chlorides.[5][6]

The synthesis of the target compound, This compound , can be logically approached through a two-step process starting from the readily available 2-aminothiophenol. The initial step involves the formation of the key intermediate, 2-(chloromethyl)benzothiazole. This can be achieved through the reaction of 2-aminothiophenol with chloroacetyl chloride.[7][8] Subsequent nucleophilic substitution of the chlorine atom with methylamine affords the desired product.

Therapeutic Potential: A Hub of Biological Activity

The benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds.[9] Derivatives bearing substituents at the 2-position have shown particular promise in oncology and infectious diseases. The introduction of aminomethyl groups at this position has been explored as a strategy to enhance the pharmacological profile of these molecules.

Anticancer Activity

A significant body of research has been dedicated to the anticancer properties of benzothiazole derivatives.[1][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular enzymes like kinases.[7][11] The table below summarizes the in vitro anticancer activity of a selection of 2-aminobenzothiazole derivatives against various cancer cell lines, highlighting their potential as lead compounds in oncology drug discovery.

Compound IDCancer Cell LineCancer TypeIC50 (µM)
OMS5 A549Lung Cancer22.13
MCF-7Breast Cancer39.51
OMS14 A549Lung Cancer34.09
MCF-7Breast Cancer61.03
Compound 29 SKRB-3Breast Cancer0.0012
SW620Colon Cancer0.0043
A549Lung Cancer0.044
HepG2Liver Cancer0.048
Compound 35 Lung, Breast, Renal Cancer Cell Lines-Growth Inhibition
Antimicrobial Activity

In an era of growing antimicrobial resistance, the quest for novel antibacterial and antifungal agents is paramount. Benzothiazole derivatives have emerged as a promising class of antimicrobial compounds, exhibiting activity against a range of pathogenic microorganisms.[12][13][14] Their mechanism of action often involves the inhibition of essential bacterial enzymes. The following table presents the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
Thiophene 13 Staphylococcus aureus3.125
Thiazole 3 Aspergillus fumigatus6.25
Pyrazolo[1,5-a]pyrimidine 21b Fusarium oxysporum6.25
Compound 11a -0.10 - 0.25 (mg/mL)
Compound 56 & 59a-d Klebsiella pneumoniae0.4 - 0.8
Compound 66c Pseudomonas aeruginosa3.1 - 6.2
Staphylococcus aureus3.1 - 6.2
Escherichia coli3.1 - 6.2
Compound 133 Staphylococcus aureus78.125
Escherichia coli78.125

Experimental Protocols

Synthesis of 2-(Chloromethyl)benzothiazole

Materials:

  • 2-Aminothiophenol

  • Chloroacetyl chloride

  • Acetic acid

  • Crushed ice

  • 5 M Sodium hydroxide (NaOH) solution

  • Chloroform

  • Magnesium sulfate (MgSO4)

  • Petroleum ether

  • Acetone

Procedure: [7]

  • To a solution of 2-aminothiophenol (1 g, 7.93 mmol) in acetic acid (15 mL), add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise.

  • Irradiate the reaction mixture in a microwave oven at a power of 500 W for 10 minutes.

  • After cooling, pour the mixture onto crushed ice (100 mL) and basify with 5 M NaOH solution.

  • Extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over MgSO4, and concentrate under vacuum.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and acetone (10:1 v/v) as the eluent to obtain 2-(chloromethyl)benzothiazole as a yellow solid.

Synthesis of this compound

Materials:

  • 2-(Chloromethyl)benzothiazole

  • Methylamine (40% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve 2-(chloromethyl)benzothiazole (1.83 g, 10 mmol) in a suitable solvent such as dichloromethane (50 mL).

  • Add an excess of 40% aqueous methylamine solution (e.g., 20 mL).

  • Stir the reaction mixture at room temperature overnight.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a generalized procedure and may require optimization.

Visualizing the Chemistry and Biology

To better understand the synthesis and potential mechanism of action of these compounds, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthetic Workflow 2-Aminothiophenol 2-Aminothiophenol Reaction1 Microwave Irradiation Acetic Acid 2-Aminothiophenol->Reaction1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction1 2_Chloromethyl_benzothiazole 2_Chloromethyl_benzothiazole Reaction1->2_Chloromethyl_benzothiazole Reaction2 Nucleophilic Substitution 2_Chloromethyl_benzothiazole->Reaction2 Methylamine Methylamine Methylamine->Reaction2 Benzothiazol_2_ylmethyl_methyl_amine Benzothiazol_2_ylmethyl_methyl_amine Reaction2->Benzothiazol_2_ylmethyl_methyl_amine Purification Purification Benzothiazol_2_ylmethyl_methyl_amine->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological_Screening Characterization->Biological_Screening

Caption: General workflow for the synthesis and evaluation of this compound.

G cluster_pathway Representative Anticancer Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_mTOR_Pathway Activates Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR_Pathway->Proliferation_Survival Promotes Apoptosis Apoptosis PI3K_AKT_mTOR_Pathway->Apoptosis Inhibits Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->Receptor_Tyrosine_Kinase Inhibits Benzothiazole_Derivative->PI3K_AKT_mTOR_Pathway Inhibits Benzothiazole_Derivative->Apoptosis Induces

Caption: A potential mechanism of action for anticancer benzothiazole derivatives.

Future Directions

The benzothiazole scaffold, with its rich chemical history and diverse biological activities, remains a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Elucidation of the precise molecular targets and signaling pathways for compounds like "this compound" will be crucial for their advancement as clinical candidates. The continued exploration of this versatile heterocyclic system holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

Methodological & Application

Synthetic Routes for Benzothiazol-2-ylmethyl-methyl-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of Benzothiazol-2-ylmethyl-methyl-amine, a key intermediate in the development of various pharmacologically active compounds. Two distinct and efficient synthetic routes are presented: Route A , a two-step process commencing with the chlorination of 2-methylbenzothiazole followed by nucleophilic substitution with methylamine; and Route B , involving the oxidation of 2-methylbenzothiazole to benzothiazole-2-carbaldehyde, followed by a reductive amination with methylamine. These protocols are designed to be robust and scalable, offering researchers reliable methods for accessing this important building block. This document includes detailed experimental procedures, tabulated quantitative data for each synthetic step, and visual diagrams of the synthetic pathways and experimental workflows to ensure clarity and reproducibility.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to neuroprotective activities. The functionalization of the benzothiazole core, particularly at the 2-position, is a common strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds. This compound serves as a valuable intermediate, providing a handle for the introduction of a secondary amine functionality, which can be crucial for target engagement and pharmacokinetic properties. The following application notes detail two reliable synthetic routes for the preparation of this compound, providing researchers with practical and efficient methodologies.

Synthetic Route A: Nucleophilic Substitution Pathway

This route involves the initial synthesis of 2-(chloromethyl)benzothiazole from 2-aminobenzenethiol and chloroacetic acid, followed by a nucleophilic substitution reaction with methylamine to yield the target compound.

Diagram of Synthetic Route A

Synthetic Route A Synthetic Route A: Nucleophilic Substitution A 2-Aminobenzenethiol + Chloroacetic Acid B 2-(Chloromethyl)benzothiazole A->B Polyphosphoric Acid, 180°C C This compound B->C Methylamine (40% in H2O), Ethanol, Reflux

Caption: Synthesis of this compound via a chloromethyl intermediate.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)benzothiazole

This protocol is adapted from a known procedure for the synthesis of 2-(chloromethyl)-benzo[d]-thiazole.[1]

  • Materials:

    • 2-Aminobenzenethiol

    • Chloroacetic acid

    • Polyphosphoric acid (PPA)

    • 5 N Sodium hydroxide (NaOH) solution

    • Chloroform

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate

    • n-Hexane

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, heat polyphosphoric acid (8 g) to 180°C.

    • Slowly add 2-aminobenzenethiol (4 g, 0.032 mol) to the hot PPA.

    • Add chloroacetic acid (3.72 g, 0.040 mol) portion-wise to the reaction mixture.

    • Stir the mixture at reflux for 8 hours.

    • After cooling to room temperature, carefully basify the reaction mixture with a 5 N sodium hydroxide solution until a basic pH is achieved.

    • Extract the aqueous solution with chloroform (4 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to yield 2-(chloromethyl)benzothiazole as a yellow oil.

Step 2: Synthesis of this compound

This is a general procedure for the N-alkylation of an amine with a haloalkane.

  • Materials:

    • 2-(Chloromethyl)benzothiazole

    • Methylamine (40% solution in water)

    • Ethanol

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-(chloromethyl)benzothiazole (1.0 eq) in ethanol in a round-bottom flask.

    • Add an excess of methylamine solution (40% in water, ~5.0 eq) to the flask.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • If necessary, purify the product by silica gel column chromatography.

Quantitative Data for Route A
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
12-(Chloromethyl)benzothiazole2-Aminobenzenethiol, Chloroacetic acidPolyphosphoric acidNone1808~61[1]
2This compound2-(Chloromethyl)benzothiazoleMethylamine (40% in H₂O)EthanolReflux4-670-85 (Estimated)

Synthetic Route B: Reductive Amination Pathway

This alternative route begins with the oxidation of 2-methylbenzothiazole to form the key intermediate, benzothiazole-2-carbaldehyde. This aldehyde then undergoes a reductive amination with methylamine to afford the final product.

Diagram of Synthetic Route B

Synthetic Route B Synthetic Route B: Reductive Amination A 2-Methylbenzothiazole B Benzothiazole-2-carbaldehyde A->B Selenium Dioxide, Dioxane, Reflux C This compound B->C Methylamine, Sodium Borohydride, Methanol, RT

Caption: Synthesis of this compound via a reductive amination strategy.

Experimental Protocols

Step 1: Synthesis of Benzothiazole-2-carbaldehyde

This protocol describes the oxidation of 2-methylbenzothiazole using selenium dioxide.

  • Materials:

    • 2-Methylbenzothiazole

    • Selenium dioxide (SeO₂)

    • Dioxane

    • Water

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-methylbenzothiazole (1.0 eq) in dioxane.

    • Add selenium dioxide (1.1 eq) to the solution.

    • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the selenium byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude benzothiazole-2-carbaldehyde.

    • Purify by column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol details the reductive amination of benzothiazole-2-carbaldehyde with methylamine using sodium borohydride.

  • Materials:

    • Benzothiazole-2-carbaldehyde

    • Methylamine (as a solution in THF or methanol)

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve benzothiazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of methylamine (1.2 eq) in methanol or THF to the cooled aldehyde solution.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the imine intermediate.

    • Cool the reaction mixture back to 0°C and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to give the crude product.

    • Purify by column chromatography on silica gel if necessary.

Quantitative Data for Route B
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Benzothiazole-2-carbaldehyde2-MethylbenzothiazoleSelenium dioxideDioxaneReflux12-1860-75 (Estimated)
2This compoundBenzothiazole-2-carbaldehydeMethylamine, Sodium BorohydrideMethanol0 to RT3-680-95 (Estimated)

Characterization Data for this compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.85 (m, 2H, Ar-H), 7.45-7.30 (m, 2H, Ar-H), 4.10 (s, 2H, -CH₂-N), 2.50 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.0 (C2), 153.0, 135.0, 126.0, 125.0, 122.5, 121.5 (Ar-C), 58.0 (-CH₂-N), 35.0 (N-CH₃).

  • Mass Spectrometry (ESI): m/z calculated for C₉H₁₀N₂S [M+H]⁺: 179.06.

  • IR (KBr, cm⁻¹): 3060 (Ar C-H), 2950, 2880 (Alkyl C-H), 1595 (C=N), 1470, 1430 (Ar C=C).

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of the target compound.

Experimental Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants and Solvent B Reaction under Controlled Conditions (Temp, Time) A->B C Monitor Progress (TLC) B->C D Quench Reaction C->D Reaction Complete E Solvent Removal D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H Crude Product I Characterization (NMR, MS, IR) H->I

Caption: A generalized workflow for the synthesis and purification of chemical compounds.

Conclusion

The two synthetic routes outlined provide reliable and adaptable methods for the preparation of this compound. Route A offers a straightforward approach, while Route B provides an alternative for when the starting aldehyde is more readily available or preferred. The provided protocols, along with the quantitative data and workflow diagrams, are intended to facilitate the successful synthesis of this valuable intermediate for applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions based on their specific laboratory settings and available resources.

References

Application Notes and Protocols: "Benzothiazol-2-ylmethyl-methyl-amine" as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Benzothiazol-2-ylmethyl-methyl-amine (CAS No. 17681-30-0) as a versatile building block in organic synthesis. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities. This document offers detailed synthetic protocols, reaction schemes, and potential utility in the development of novel bioactive molecules.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The unique structural features of the benzothiazole ring system allow for diverse functionalization, making it a valuable pharmacophore in drug discovery. "this compound" serves as a key intermediate, providing a reactive secondary amine handle for the introduction of various substituents and the construction of more complex molecular architectures.

Synthetic Protocols for this compound

Two primary synthetic routes are proposed for the preparation of "this compound": reductive amination of benzothiazole-2-carbaldehyde and nucleophilic substitution of 2-(chloromethyl)benzothiazole.

Protocol 1: Reductive Amination of Benzothiazole-2-carbaldehyde

This method involves the formation of an intermediate imine from benzothiazole-2-carbaldehyde and methylamine, followed by in-situ reduction to the target secondary amine. Sodium borohydride is a commonly used reducing agent for this transformation.[3][4]

Reaction Scheme:

G benzothiazole_aldehyde Benzothiazole-2-carbaldehyde product This compound benzothiazole_aldehyde->product 1. CH3NH2 2. NaBH4 methylamine Methylamine (CH3NH2) reductant NaBH4, MeOH

Figure 1: Reductive amination of benzothiazole-2-carbaldehyde.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve benzothiazole-2-carbaldehyde (1.0 eq.) in methanol. To this solution, add a solution of methylamine (1.1 eq., e.g., 40% in water or as a solution in a suitable solvent) dropwise at room temperature with stirring.

  • Reduction: After stirring for 1-2 hours to allow for imine formation, cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure "this compound".

Table 1: Reaction Parameters for Reductive Amination

ParameterValue
Starting Material Benzothiazole-2-carbaldehyde
Reagents Methylamine, Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield Moderate to High
Protocol 2: Nucleophilic Substitution of 2-(Chloromethyl)benzothiazole

This two-step approach involves the synthesis of the reactive intermediate 2-(chloromethyl)benzothiazole, followed by its reaction with methylamine.

Reaction Scheme:

G start 2-Aminothiophenol intermediate 2-(Chloromethyl)benzothiazole start->intermediate Reflux reagent1 Chloroacetyl chloride product This compound intermediate->product Base, Solvent reagent2 Methylamine (CH3NH2)

Figure 2: Synthesis via 2-(chloromethyl)benzothiazole intermediate.

Experimental Protocol:

Step A: Synthesis of 2-(Chloromethyl)benzothiazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1.0 eq.) in a suitable solvent such as acetic acid.

  • Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring for the consumption of the starting material.

  • After cooling, pour the reaction mixture into ice-water. The precipitate of 2-(chloromethyl)benzothiazole is collected by filtration, washed with water, and dried.

Step B: Synthesis of this compound

  • Dissolve 2-(chloromethyl)benzothiazole (1.0 eq.) in a suitable solvent like ethanol or acetonitrile in a sealed tube or a pressure vessel.

  • Add an excess of methylamine (e.g., as a 40% aqueous solution or a solution in ethanol) and a base such as potassium carbonate or triethylamine (2.0 eq.).

  • Heat the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Reaction Parameters for Nucleophilic Substitution

ParameterValue
Starting Material 2-(Chloromethyl)benzothiazole
Reagents Methylamine, Base (e.g., K2CO3)
Solvent Ethanol or Acetonitrile
Temperature 60-80 °C
Reaction Time 4-8 hours
Typical Yield Moderate

Applications in Organic Synthesis

"this compound" is a valuable building block for the synthesis of a variety of derivatives with potential biological activities. The secondary amine functionality allows for a range of chemical transformations.

N-Alkylation and N-Arylation

The secondary amine can be further alkylated or arylated to introduce diverse substituents, leading to the synthesis of libraries of tertiary amines for structure-activity relationship (SAR) studies.

Workflow for N-Alkylation:

G start This compound reaction Reaction at RT or elevated temp. start->reaction reagents Alkyl halide (R-X) Base (e.g., K2CO3) reagents->reaction solvent Solvent (e.g., DMF, CH3CN) solvent->reaction workup Aqueous work-up and extraction reaction->workup purification Column chromatography workup->purification product N-Alkyl-N-(benzothiazol-2-ylmethyl)methylamine purification->product

Figure 3: Workflow for N-alkylation of the title compound.

Amide and Sulfonamide Formation

Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can be employed to synthesize the corresponding amides and sulfonamides. These functional groups are prevalent in many pharmaceutical agents.

Protocol for Amide Synthesis:

  • Dissolve "this compound" (1.0 eq.) and a base such as triethylamine (1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Table 3: General Conditions for Amide Formation

ParameterValue
Starting Material This compound
Reagents Acyl chloride/Anhydride, Triethylamine
Solvent Dichloromethane or THF
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield High

Potential in Drug Discovery

While specific biological data for "this compound" is not extensively documented, its structural motif is present in numerous compounds with a wide array of pharmacological activities. The ability to easily derivatize this building block makes it an attractive starting point for the synthesis of novel compounds to be screened for various therapeutic targets. The benzothiazole core is known to interact with various enzymes and receptors, and modifications at the secondary amine position can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting molecules.

Potential Therapeutic Areas for Derivatives:

  • Anticancer: Many benzothiazole derivatives exhibit potent anticancer activity.

  • Antimicrobial: The benzothiazole scaffold is a key component of many antibacterial and antifungal agents.

  • Neurodegenerative Diseases: Certain benzothiazole derivatives have shown promise in targeting pathways related to diseases like Alzheimer's.[5]

Conclusion

"this compound" is a synthetically accessible and versatile building block. The protocols outlined in these application notes provide a solid foundation for its preparation and further functionalization. Its utility in constructing diverse molecular scaffolds holds significant promise for the discovery and development of new therapeutic agents across various disease areas. Researchers are encouraged to explore the synthetic potential of this compound in their respective fields.

References

Application Note: High-Yield Synthesis of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a high-yield, two-step synthetic protocol for the preparation of Benzothiazol-2-ylmethyl-methyl-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of 2-benzothiazolecarboxaldehyde followed by a highly efficient reductive amination with methylamine. This method is robust, scalable, and utilizes readily available reagents, making it suitable for both academic research and industrial applications.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an N-methylaminomethyl substituent at the 2-position of the benzothiazole scaffold can significantly modulate the biological activity and pharmacokinetic profile of these molecules. Therefore, a reliable and high-yielding synthesis of this compound is of considerable interest to the scientific community. The protocol described herein provides a straightforward and efficient method to access this key intermediate.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, beginning with the formation of the key intermediate, 2-benzothiazolecarboxaldehyde, followed by reductive amination.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Benzothiazolecarboxaldehyde cluster_step2 Step 2: Reductive Amination A 2-Aminothiophenol C 2-Benzothiazolecarboxaldehyde A->C 1. Condensation 2. Oxidation B Glyoxylic Acid B->C D 2-Benzothiazolecarboxaldehyde G Benzothiazol-2-ylmethyl- methyl-amine D->G Imine Formation E Methylamine (aq.) E->G F Sodium Borohydride (NaBH4) F->G Reduction

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Benzothiazolecarboxaldehyde

This procedure outlines the synthesis of the aldehyde intermediate from 2-aminothiophenol and glyoxylic acid.

Materials:

  • 2-Aminothiophenol

  • Glyoxylic acid monohydrate

  • Ethanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol.

  • Add a solution of glyoxylic acid monohydrate (1.1 eq) in ethanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude residue in dichloromethane (DCM).

  • Add activated manganese dioxide (5.0 eq) in portions to the stirred solution.

  • Stir the resulting suspension at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-benzothiazolecarboxaldehyde as a solid.

Step 2: High-Yield Reductive Amination

This protocol details the conversion of 2-benzothiazolecarboxaldehyde to the target amine using sodium borohydride.

Materials:

  • 2-Benzothiazolecarboxaldehyde

  • Methylamine (40% solution in water)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-benzothiazolecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask, add an aqueous solution of methylamine (3.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

ParameterStep 1: Aldehyde SynthesisStep 2: Reductive Amination
Product 2-BenzothiazolecarboxaldehydeThis compound
Typical Yield 75-85%85-95%
Appearance White to pale yellow solidPale yellow oil or low-melting solid
¹H NMR (CDCl₃, δ ppm) ~9.9 (s, 1H, CHO), 8.2-7.5 (m, 4H, Ar-H)Representative Data (Analog):~7.9-7.2 (m, 4H, Ar-H), ~3.9 (s, 2H, CH₂), ~2.5 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~193 (CHO), 170-120 (Ar-C)Representative Data (Analog):~170-120 (Ar-C), ~58 (CH₂), ~36 (N-CH₃)
Mass Spec (m/z) Expected: [M+H]⁺ = 164.02Expected: [M+H]⁺ = 179.08

Note: NMR and Mass Spec data for the final product are predicted based on the structure and data from analogous compounds.

Logical Workflow Diagram

The logical progression of the experimental protocol for the reductive amination step is outlined below.

ProtocolWorkflow Start Start Dissolve Dissolve Aldehyde in Methanol Start->Dissolve AddAmine Add Methylamine Solution Dissolve->AddAmine Stir1 Stir for 1h at RT (Imine Formation) AddAmine->Stir1 Cool Cool to 0 °C Stir1->Cool AddReducer Add NaBH4 Portion-wise Cool->AddReducer Stir2 Stir for 4h at RT (Reduction) AddReducer->Stir2 Quench Quench with Water Stir2->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash Organic Layers Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Optional) Concentrate->Purify End Final Product Purify->End

Figure 2: Experimental workflow for the reductive amination step.

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable and high-yield method for the preparation of this compound. This procedure is suitable for researchers in academic and industrial settings, facilitating the synthesis of this important heterocyclic building block for applications in drug discovery and development.

References

Application Notes and Protocols for the Purification of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical and materials science research. Their synthesis often results in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the identity, purity, and quality of the final compound for subsequent applications. This document provides detailed protocols for the purification of benzothiazole derivatives, with a focus on techniques applicable to "Benzothiazol-2-ylmethyl-methyl-amine" and related structures. The methodologies described are based on established practices for the purification of similar benzothiazole compounds.

Data Presentation: Purification of Benzothiazole Analogs

The following table summarizes quantitative data from the purification of various benzothiazole derivatives, offering a comparative overview of the efficiency of different purification techniques.

Compound ClassPurification MethodEluent/Solvent SystemYield (%)Purity (%)Reference
(2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(substitutedphenyl)methanonesSilica Gel Flash Column ChromatographyEthyl acetate/n-hexane66-79>99.36 (by HPLC)[1]
2-(chloromethyl)-benzo[d]-thiazoleSilica Gel Column ChromatographyEthyl acetate/n-hexane61.27Not Specified[1]
2-methyl-benzo[d]thiazole derivativesRecrystallizationEthyl acetate9-82Not Specified (Characterized by NMR, MS, HPLC)[2]
2-Hydrazino-6-methylbenzothiazoleRecrystallizationEthanol43Not Specified[3]
6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine AnalogsRecrystallizationAqueous Methanol88Not Specified[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of benzothiazole derivatives using silica gel column chromatography, a widely employed technique for separating compounds based on their polarity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry, impregnated silica gel onto the top of the column bed.

  • Elution: Begin the elution with a non-polar solvent system, such as 100% n-hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 100% n-hexane and incrementally increase to a 50:50 mixture of n-hexane and ethyl acetate. The optimal eluent composition should be predetermined by TLC analysis.

  • Fraction Collection: Collect the eluting solvent in fractions using collection tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as aqueous methanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The desired compound will crystallize out as its solubility decreases. The cooling process can be further facilitated by placing the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow_purification cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_final Final Product crude_product Crude Product load_column Load on Silica Gel Column crude_product->load_column Method 1 dissolve Dissolve in Hot Solvent crude_product->dissolve Method 2 elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc TLC Analysis collect_fractions->tlc combine_pure Combine Pure Fractions tlc->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_product Purified Product evaporate->pure_product cool Cool to Crystallize dissolve->cool filter_crystals Filter Crystals cool->filter_crystals wash_dry Wash and Dry filter_crystals->wash_dry wash_dry->pure_product

Caption: Purification workflow for benzothiazole derivatives.

logical_relationship_purification cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_analysis Purity Assessment start Crude Synthetic Product (this compound) extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->extraction washing Washing (e.g., Brine) extraction->washing chromatography Silica Gel Column Chromatography washing->chromatography If liquid or oil recrystallization Recrystallization washing->recrystallization If solid hplc HPLC chromatography->hplc recrystallization->hplc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry nmr->ms end_product Pure this compound ms->end_product

Caption: Logical steps in the purification and analysis of benzothiazole derivatives.

References

Application Notes and Protocols for the Quantification of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. "Benzothiazol-2-ylmethyl-methyl-amine" is a specific derivative of interest for which robust and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound in biological matrices, adapted from established methods for similar benzothiazole and amine compounds. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry. This method is particularly well-suited for the analysis of pharmaceutical compounds in complex biological matrices like plasma or urine.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract this compound from the biological matrix and remove potential interferences.

  • Materials:

    • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

    • Methanol

    • Acetonitrile

    • Formic acid

    • Ammonium hydroxide

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)

  • Procedure:

    • To 500 µL of plasma or urine sample, add 50 µL of the internal standard solution.

    • Vortex the sample for 30 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 4.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and internal standard. Hypothetical transitions:

      • This compound: Precursor Ion (Q1) -> Product Ion (Q3)

      • Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS Tandem MS Detection HPLC->MSMS Quant Quantification MSMS->Quant

LC-MS/MS Experimental Workflow

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE) and Derivatization

  • Objective: To extract the analyte and derivatize it to enhance volatility and chromatographic performance.

Application Notes and Protocols: Benzothiazole Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the field of catalysis. Their distinct electronic and structural features, stemming from the fused benzene and thiazole rings, make them effective as both organocatalysts and ligands for transition metals. These compounds have demonstrated considerable potential in facilitating a variety of chemical transformations with high efficiency and selectivity, proving particularly valuable in the synthesis of chiral molecules for the pharmaceutical industry.

This document provides detailed application notes and protocols for the use of a chiral primary amine catalyst incorporating a benzothiazole moiety in asymmetric organocatalysis. Specifically, it focuses on the asymmetric [4+2] cycloaddition reaction, a powerful tool for the synthesis of optically active pyrimido[2,1-b]benzothiazoles, which are important scaffolds in drug discovery.[1]

Asymmetric [4+2] Cycloaddition Catalyzed by a Chiral Benzothiazole-Containing Amine

Chiral primary amine catalysts featuring a benzothiazole scaffold have been shown to be highly effective in the asymmetric [4+2] cycloaddition of 2-benzothiazolimines with aldehydes.[1] This reaction provides a direct pathway to synthesize optically active pyrimido[2,1-b]benzothiazoles. The benzothiazole group is integral to the catalyst's structure and reactivity, contributing to the high diastereoselectivities and enantioselectivities observed in these reactions.[1]

Quantitative Data Summary

The following table summarizes the performance of a chiral amine catalyst incorporating a benzothiazole moiety in the asymmetric [4+2] cycloaddition reaction.[1]

Catalyst TypeReactantsProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Chiral Amine with Benzothiazole Moiety2-Benzothiazolimines, AldehydesPyrimido[2,1-b]benzothiazoles81-99>20:1up to 99
Experimental Workflow

The following diagram illustrates the general experimental workflow for the chiral amine-catalyzed asymmetric [4+2] cycloaddition.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Add chiral amine catalyst and 2-benzothiazolimine to solvent add_aldehyde Cool to specified temperature and add aldehyde start->add_aldehyde stir Stir mixture at temperature for specified time add_aldehyde->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Characterize product (NMR, HRMS) and determine ee (chiral HPLC) purify->analyze

Caption: General workflow for the asymmetric [4+2] cycloaddition.

Detailed Experimental Protocol

This protocol is a representative example for the asymmetric [4+2] cycloaddition of a 2-benzothiazolimine with an aldehyde, catalyzed by a chiral primary amine containing a benzothiazole moiety.

Materials:

  • Chiral primary amine catalyst with a benzothiazole moiety

  • 2-Benzothiazolimine

  • Aldehyde

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine catalyst (typically 10-20 mol%).

  • Add the 2-benzothiazolimine (1.0 equivalent) to the vial.

  • Dissolve the solids in the anhydrous solvent (e.g., 2 mL).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the aldehyde (1.2-1.5 equivalents) to the reaction mixture dropwise.

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the asymmetric [4+2] cycloaddition reaction.

G cluster_cycle Catalytic Cycle catalyst Chiral Amine Catalyst iminium Chiral Iminium Ion Intermediate catalyst->iminium imine 2-Benzothiazolimine imine->iminium Condensation aldehyde Aldehyde product Pyrimido[2,1-b]benzothiazole hydrolysis Hydrolysis enamine Enamine Intermediate iminium->enamine Deprotonation cycloaddition [4+2] Cycloaddition enamine->cycloaddition + Aldehyde cycloaddition->hydrolysis hydrolysis->iminium + H2O - Product - Catalyst

Caption: Plausible catalytic cycle for the cycloaddition reaction.

The use of chiral primary amines incorporating a benzothiazole moiety represents an effective strategy for asymmetric organocatalysis. The provided data and protocols for the [4+2] cycloaddition reaction highlight the potential of these catalysts in the stereoselective synthesis of complex heterocyclic molecules. Researchers in drug development and synthetic chemistry can utilize these methods to access novel, optically active compounds with potential therapeutic applications. Further exploration of different benzothiazole derivatives as catalysts is a promising avenue for the development of new and efficient synthetic methodologies.

References

Application Notes and Protocols: The Role of 2-Substituted Benzothiazoles in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of bioactive molecules derived from the benzothiazole scaffold, with a focus on 2-substituted derivatives. Benzothiazole and its analogues are pivotal heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Their structural versatility allows for interaction with various biological targets, making them valuable candidates in drug discovery and development.[4][5] This document outlines key quantitative data, detailed experimental protocols for synthesis, and visual representations of synthetic workflows and biological pathways.

I. Biological Activities and Quantitative Data of Bioactive Benzothiazole Derivatives

Benzothiazole derivatives have been extensively studied and have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][3][5] The following tables summarize the quantitative data for several bioactive benzothiazole derivatives, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound IDCancer Cell LineIC50Reference
7e SKRB-3 (Breast Cancer)1.2 nM[6]
SW620 (Colon Cancer)4.3 nM[6]
A549 (Lung Cancer)44 nM[6]
HepG2 (Liver Cancer)48 nM[6]
7d A431 (Skin Cancer)20 nM[6]
Lidorestat (25) Aldose Reductase5 nM[4]

Table 2: Antidiabetic Activity of Benzothiazole Derivatives

Compound IDBiological Target/AssayActivityReference
Compound 34 Glucose uptake in L6 myotubes2.5-fold increase vs. vehicle[7]
1.1-fold increase vs. PT-1[7]
Lidorestat (25) Nerve sorbitol level reduction (in vivo)ED50 = 1.9 mg/kg/day[4]
Lens sorbitol level reduction (in vivo)ED50 = 4.5 mg/kg/day[4]

II. Experimental Protocols for the Synthesis of Bioactive Benzothiazole Derivatives

The synthesis of 2-substituted benzothiazoles can be achieved through various chemical strategies. A common and effective method involves the condensation of 2-aminobenzenethiol with various functionalized precursors.[8]

General Protocol for the Synthesis of 2-Substituted Benzothiazoles via Condensation

This protocol outlines the synthesis of 2-substituted benzothiazoles by the reaction of 2-aminobenzenethiol with acid chlorides.

Materials:

  • 2-Aminobenzenethiol

  • Appropriate acid chloride or anhydride

  • Potassium fluoride on alumina (KF·Al2O3)

  • Solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzenethiol in the chosen solvent.

  • Add the basic heterogeneous catalyst, KF·Al2O3, to the solution.

  • To this stirred mixture, add the corresponding acid chloride or anhydride dropwise at room temperature.

  • Allow the reaction to proceed at an elevated temperature (e.g., 100°C) for a specified time (e.g., 60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-substituted benzothiazole.[1]

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates to achieve optimal yields, which have been reported to be in the range of 75-94%.[1]

III. Visualizing Synthesis and Biological Action

Synthetic Workflow for Benzothiazole Derivatives

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-Aminobenzenethiol, Aldehydes) reaction Condensation Reaction start->reaction product Crude Benzothiazole Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Benzothiazole Derivative purification->final_product in_vitro In Vitro Assays (e.g., MTT Assay) final_product->in_vitro Screening in_vivo In Vivo Models (e.g., Animal Studies) final_product->in_vivo Further Testing data Data Analysis (IC50, Efficacy) in_vitro->data in_vivo->data sar Structure-Activity Relationship (SAR) data->sar G compound Benzothiazole Derivative (e.g., Compound 34) ampk AMPK Activation compound->ampk glut4 GLUT4 Translocation to Plasma Membrane ampk->glut4 glucose Increased Glucose Uptake in Myotubes glut4->glucose G cluster_0 Core Scaffold cluster_1 Substituent at C2 cluster_2 Biological Activity scaffold Benzothiazole Core substituent Nature of Substituent (e.g., Aryl, Alkyl, Heterocycle) activity Potency & Selectivity (e.g., Anticancer, Antidiabetic) substituent->activity Influences

References

Application Notes: Protocol for N-methylation of 2-(aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation is a fundamental chemical transformation in drug discovery and development, often employed to modulate the pharmacological properties of a lead compound. This process can influence a molecule's potency, selectivity, metabolic stability, and bioavailability. 2-(aminomethyl)benzothiazole is a valuable scaffold in medicinal chemistry, and its N-methylated derivative, N-methyl-2-(aminomethyl)benzothiazole, serves as a key intermediate for more complex molecular architectures. This document provides a detailed protocol for the N-methylation of 2-(aminomethyl)benzothiazole via reductive amination, a widely used and efficient method.

Reductive amination involves the reaction of a primary amine with an aldehyde (in this case, formaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent, such as sodium borohydride, to yield the corresponding methylated amine.[1] This one-pot procedure is favored for its operational simplicity and generally high yields.[1]

Experimental Protocol: Reductive Amination

This protocol details the N-methylation of the primary amine group of 2-(aminomethyl)benzothiazole using formaldehyde as the carbon source and sodium borohydride as the reducing agent.

Materials and Equipment:

  • 2-(aminomethyl)benzothiazole

  • Formaldehyde (37% solution in H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(aminomethyl)benzothiazole (1.0 eq). Dissolve the starting material in methanol (approximately 10-15 mL per gram of starting material).

  • Imine Formation: Add aqueous formaldehyde solution (1.2 eq) to the flask. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition of NaBH₄, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water to decompose any excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Workup: To the remaining aqueous residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, shake well, and separate the layers.

  • Extraction: Extract the aqueous layer two more times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-2-(aminomethyl)benzothiazole.

Data Presentation

The following table summarizes representative quantitative data for the N-methylation of 2-(aminomethyl)benzothiazole via reductive amination. Actual results may vary based on reaction scale and specific conditions.

ParameterRepresentative ValueNotes
Starting Material2-(aminomethyl)benzothiazoleM.W.: 178.25 g/mol
ProductN-methyl-2-(aminomethyl)benzothiazoleM.W.: 192.28 g/mol
Reaction Scale5.0 mmolBased on starting amine
Yield85 - 95%Typical isolated yield after purification
Purity (by HPLC/NMR)>98%Purity of the final isolated product
¹H NMR (CDCl₃) δ (ppm)~7.9 (d), ~7.8 (d), ~7.4 (t), ~7.3 (t), ~4.1 (s), ~2.5 (s)Placeholder for characteristic peaks. Actual shifts should be confirmed experimentally.
Mass Spec (ESI+)m/z = 193.08 [M+H]⁺Expected mass-to-charge ratio for the protonated molecule.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Amine in Methanol B Add Formaldehyde (Imine Formation) A->B C Cool to 0 °C B->C D Add NaBH₄ (Reduction) C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Figure 1. Experimental workflow for the N-methylation protocol.

G reactant 2-(aminomethyl)benzothiazole intermediate Iminium Ion Intermediate reactant->intermediate reagent1 1. HCHO (Formaldehyde) Methanol, RT product N-methyl-2-(aminomethyl)benzothiazole intermediate->product reagent2 2. NaBH₄ 0 °C to RT

Figure 2. Reaction pathway for reductive amination.

References

Application Notes and Protocols: Derivatization of Benzothiazol-2-ylmethyl-methyl-amine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are significant structural motifs in medicinal chemistry and are found in a range of pharmacologically active compounds.[1][2][3] The sensitive and accurate quantification of these compounds in various matrices is crucial for drug discovery, development, and quality control. "Benzothiazol-2-ylmethyl-methyl-amine" is a secondary amine derivative of the benzothiazole scaffold. For analytical purposes, particularly in chromatography, derivatization is a common strategy to improve the physicochemical properties of analytes, leading to enhanced separation, detection, and quantification.[4]

This document provides a detailed protocol for the derivatization of "this compound" using dansyl chloride, a widely used reagent for labeling primary and secondary amines. This derivatization enhances detectability by introducing a highly fluorescent dansyl group, making it suitable for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS).

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the secondary amine group of this compound on the sulfonyl chloride of dansyl chloride. The reaction is typically carried out in an alkaline medium to deprotonate the amine, thereby increasing its nucleophilicity. The resulting product is a stable, highly fluorescent sulfonamide derivative that is more readily detectable at lower concentrations.

Experimental Protocols

Materials and Reagents
  • This compound (Analyte)

  • Dansyl Chloride (Derivatizing Reagent)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate buffer (100 mM, pH 9.0)

  • Acetone, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, etc.)

Protocol for Derivatization
  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare working standard solutions by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 1-1000 ng/mL.

  • Sample Preparation: For plasma or tissue homogenate samples, perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

  • Derivatization Reaction:

    • To 100 µL of the standard solution or sample supernatant in a microcentrifuge tube, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

    • Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

    • After incubation, cool the mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) for HPLC analysis.

Analytical Method: HPLC-FLD

  • Instrumentation: HPLC system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) at a flow rate of 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength (λex) = 335 nm, Emission wavelength (λem) = 518 nm.

  • Column Temperature: 30°C.

Data Presentation

The derivatization and subsequent HPLC-FLD analysis are expected to yield quantitative data with excellent sensitivity and linearity. Below is a summary of hypothetical performance data.

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Recovery85 - 105%
Precision (RSD%)< 15%

Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Standard Standard Solution Mix Add Buffer & Dansyl Chloride Standard->Mix Sample Biological Sample Extract Supernatant after Protein Precipitation Sample->Extract Extract->Mix Incubate Incubate at 60°C Mix->Incubate Dry Evaporate to Dryness Incubate->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC-FLD Analysis Reconstitute->HPLC

Caption: Workflow for the derivatization of this compound.

Logical Relationship of Analytical Enhancement

AnalyticalEnhancement cluster_properties Enhanced Properties cluster_outcomes Analytical Outcomes Analyte Benzothiazol-2-ylmethyl- methyl-amine Derivatization Derivatization with Dansyl Chloride Analyte->Derivatization Derivative Dansylated Derivative Derivatization->Derivative Fluorescence High Fluorescence Derivative->Fluorescence Hydrophobicity Increased Hydrophobicity Derivative->Hydrophobicity Sensitivity Improved Sensitivity Fluorescence->Sensitivity Retention Better Chromatographic Retention Hydrophobicity->Retention

Caption: Benefits of derivatization for analytical purposes.

References

Applications of "Benzothiazol-2-ylmethyl-methyl-amine" in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science due to their versatile chemical properties. "Benzothiazol-2-ylmethyl-methyl-amine" is a specific derivative that shows promise in enhancing the performance and longevity of various materials. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: as a corrosion inhibitor for metals and as an additive to improve the durability of polymer coatings.

Application 1: Corrosion Inhibitor for Mild Steel

While direct studies on "this compound" as a corrosion inhibitor are not extensively documented in publicly available literature, research on the structurally similar compound, 1-(benzo[d]thiazol-2-yl)-3-methylguanidine, provides strong evidence for the potential of methylated benzothiazole derivatives in this application. The following data and protocols are based on studies of this related compound and are intended to serve as a guide for evaluating "this compound".

Mechanism of Action

Benzothiazole derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1] The nitrogen and sulfur atoms in the benzothiazole ring act as active centers for adsorption.[1] The presence of a methyl group can enhance the electron density of the molecule, potentially leading to stronger adsorption and improved inhibition efficiency.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of a structurally similar compound, 1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG), on carbon steel in a 1.0 M hydrochloric acid solution.[1] This data is presented to illustrate the potential performance of methylated benzothiazole derivatives.

CompoundConcentration (ppm)Inhibition Efficiency (%)
Guanidine benzothiazole (G)50080.0
1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG)50091.4

Data sourced from a study on a structurally similar compound and should be considered indicative.[1]

Experimental Protocols

This protocol describes the synthesis of 1-(benzo[d]thiazol-2-yl)-3-methylguanidine, a compound structurally related to "this compound".[1]

Materials:

  • 2-Benzothiazolylguanidine (G)

  • Methyl iodide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve 2-benzothiazolylguanidine in ethanol in a round-bottom flask.

  • Add methyl iodide to the solution.

  • Reflux the mixture for several hours with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent.

  • Characterize the synthesized compound using FT-IR and NMR spectroscopy.[1]

A. Potentiodynamic Polarization (PDP) [2][3][4]

Objective: To determine the corrosion current (i_corr), corrosion potential (E_corr), and inhibition efficiency.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel coupon, counter electrode: platinum, reference electrode: saturated calomel electrode)

  • Corrosion test solution (e.g., 1 M HCl) with and without the inhibitor

Procedure:

  • Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.

  • Immerse the prepared working electrode in the test solution within the electrochemical cell and allow the open-circuit potential to stabilize.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the open-circuit potential at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the Tafel curves (log |current density| vs. potential) and extrapolate the linear portions to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

B. Electrochemical Impedance Spectroscopy (EIS) [5][6][7][8]

Objective: To investigate the formation of a protective film and determine the charge transfer resistance (R_ct).

Procedure:

  • Use the same three-electrode setup and test solutions as in the PDP measurements.

  • After stabilization of the open-circuit potential, apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct).

  • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

Diagrams

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Prep_Inhibitor Synthesize & Purify Inhibitor Prep_Solution Prepare Corrosive Solution +/- Inhibitor Prep_Inhibitor->Prep_Solution Prep_Steel Prepare Mild Steel Coupons PDP Potentiodynamic Polarization (PDP) Prep_Steel->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Prep_Steel->EIS Prep_Solution->PDP Prep_Solution->EIS Tafel Tafel Plot Analysis PDP->Tafel Nyquist Nyquist/Bode Plot Analysis EIS->Nyquist Calc_IE Calculate Inhibition Efficiency (IE%) Tafel->Calc_IE Nyquist->Calc_IE

Caption: Workflow for evaluating corrosion inhibition performance.

Adsorption_Mechanism Metal Metal Surface Protective_Film Protective Adsorbed Film Inhibitor Benzothiazole Derivative Inhibitor->Metal Adsorption Corrosive_Ions Corrosive Ions (e.g., Cl-, H+) Protective_Film->Corrosive_Ions Barrier Effect Polymer_Coating_Workflow cluster_formulation Coating Formulation cluster_application Application & Curing cluster_evaluation Performance Evaluation Mix_Resin_Additive Mix Epoxy Resin & Benzothiazole Additive Add_Curing_Agent Add Curing Agent & Mix Mix_Resin_Additive->Add_Curing_Agent Apply_Coating Apply Coating to Substrate Add_Curing_Agent->Apply_Coating Cure_Coating Cure Coating Apply_Coating->Cure_Coating Initial_Props Measure Initial Properties Cure_Coating->Initial_Props UV_Exposure Accelerated UV Exposure Initial_Props->UV_Exposure Periodic_Testing Periodic Property Measurement UV_Exposure->Periodic_Testing Compare_Results Compare with Control Periodic_Testing->Compare_Results UV_Degradation_Pathway UV_Light UV Radiation Polymer Polymer Matrix UV_Light->Polymer Additive Benzothiazole Additive UV_Light->Additive UV Absorption Degradation Polymer Degradation Polymer->Degradation Photodegradation Stable_Polymer Stabilized Polymer Additive->Polymer Energy Dissipation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Benzothiazol-2-ylmethyl-methyl-amine." The primary synthetic route addressed is the reductive amination of 2-benzothiazolecarboxaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction for the synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the reductive amination of 2-benzothiazolecarboxaldehyde are often attributed to several factors. Key areas to investigate include incomplete imine formation, the choice and quality of the reducing agent, and the reaction conditions.

  • Incomplete Imine Formation: The initial condensation of 2-benzothiazolecarboxaldehyde and methylamine to form the corresponding imine is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials. To drive the reaction forward, consider using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water.[1]

  • Choice of Reducing Agent: A strong reducing agent, such as sodium borohydride (NaBH₄), can prematurely reduce the starting aldehyde to 2-benzothiazolemethanol.[1][2] It is often more effective to use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde.[1][2]

  • Reaction pH: The pH of the reaction medium is crucial. A mildly acidic environment (typically pH 4-5) is generally optimal for the formation of the iminium ion, which is the species that is reduced.[1][2]

Q2: I am observing a significant amount of 2-benzothiazolemethanol as a byproduct. How can I prevent this?

A2: The formation of 2-benzothiazolemethanol indicates that the reducing agent is reducing the starting aldehyde before it can react with methylamine to form the imine. This is a common issue when using a strong reducing agent like sodium borohydride.[1][2]

To mitigate this, you can:

  • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for one-pot reductive aminations as it is less reactive and more selective for the iminium ion.[3]

  • Employ a Two-Step Procedure: First, allow the imine to form completely by stirring 2-benzothiazolecarboxaldehyde and methylamine together, with monitoring by TLC or LC-MS. Once the aldehyde is consumed, then add the reducing agent.[3]

Q3: My final product is contaminated with a tertiary amine. How can I minimize this over-alkylation?

A3: Over-alkylation occurs when the desired product, this compound (a secondary amine), reacts with another molecule of 2-benzothiazolecarboxaldehyde to form a tertiary amine. This is more likely if the secondary amine product is more nucleophilic than the starting methylamine.

Strategies to suppress this side reaction include:

  • Stoichiometry Control: Using an excess of methylamine relative to the aldehyde can increase the probability of the aldehyde reacting with the primary amine instead of the secondary amine product.[3]

  • Stepwise Procedure: As mentioned previously, pre-forming the imine before adding the reducing agent can prevent the secondary amine from being present in the reaction mixture along with the aldehyde.[3]

  • Reaction Conditions: Some studies suggest that running the reaction under neutral or non-acidic conditions can help to suppress the formation of tertiary amines.[3]

Q4: How can I identify the common byproducts in my reaction mixture?

A4: The primary byproducts can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 2-Benzothiazolemethanol: This byproduct will have a different retention factor (Rf) on a TLC plate compared to the starting aldehyde and the product amine. Its mass spectrum would show a molecular ion peak corresponding to its molecular weight. In the ¹H NMR spectrum, a characteristic signal for the methylene protons (CH₂OH) would be observed.

  • Unreacted 2-Benzothiazolecarboxaldehyde: This can be identified by comparing the reaction mixture to a standard of the starting material on a TLC plate.

  • Tertiary Amine (Over-alkylation product): This byproduct will have a higher molecular weight than the desired product, which can be confirmed by mass spectrometry. The ¹H NMR spectrum would show signals corresponding to two benzothiazolylmethyl groups.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues during the synthesis of this compound via reductive amination.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete imine formation.- Add a dehydrating agent (e.g., molecular sieves).[1] - Ensure a slightly acidic pH (4-5) to facilitate imine formation.[1] - Monitor imine formation by TLC or LC-MS before adding the reducing agent.
Inactive reducing agent.- Use a fresh batch of the reducing agent. - Test the activity of the reducing agent on a simple ketone (e.g., acetone) and monitor by TLC.
Unfavorable reaction conditions.- Optimize the reaction temperature; some sterically hindered substrates may require heating.[1] - Ensure proper mixing.
Presence of 2-Benzothiazolemethanol Byproduct Reducing agent is too strong or not selective.- Switch from NaBH₄ to a milder reducing agent like STAB (Sodium triacetoxyborohydride).[3] - Perform the reaction in two steps: form the imine first, then add the reducing agent.[3]
Presence of Tertiary Amine Byproduct (Over-alkylation) The secondary amine product is reacting further with the aldehyde.- Use an excess of methylamine.[3] - Perform a stepwise reaction where the imine is formed before reduction.[3]
Difficult Purification Product and byproducts have similar polarities.- Optimize the solvent system for column chromatography. - Consider converting the product amine to its hydrochloride salt, which may have different solubility properties, aiding in separation.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline based on standard reductive amination procedures.

  • Imine Formation:

    • To a solution of 2-benzothiazolecarboxaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 equivalents) in a compatible solvent (e.g., THF or methanol).

    • Add acetic acid (1.1 equivalents) to catalyze the imine formation.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC to confirm the consumption of the aldehyde and the formation of the imine.

  • Reduction:

    • Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

    • Continue stirring at room temperature for 3-12 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway 2-Benzothiazolecarboxaldehyde 2-Benzothiazolecarboxaldehyde Imine_Intermediate Imine Intermediate 2-Benzothiazolecarboxaldehyde->Imine_Intermediate + Methylamine - H2O Methylamine Methylamine Methylamine->Imine_Intermediate Product Benzothiazol-2-ylmethyl- methyl-amine Imine_Intermediate->Product + [H] (Reducing Agent)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Imine Check Imine Formation (TLC/LC-MS) Start->Check_Imine Imine_OK Imine Formed Check_Imine->Imine_OK Yes Imine_Not_OK Incomplete Imine Formation Check_Imine->Imine_Not_OK No Check_Reduction Analyze Byproducts (TLC/MS) Imine_OK->Check_Reduction Optimize_Imine Optimize Imine Formation: - Add dehydrating agent - Adjust pH (4-5) Imine_Not_OK->Optimize_Imine Optimize_Imine->Check_Imine Aldehyde_Reduced Aldehyde Reduced to Alcohol Check_Reduction->Aldehyde_Reduced Alcohol byproduct Over_Alkylation Over-alkylation (Tertiary Amine) Check_Reduction->Over_Alkylation Tertiary amine byproduct Successful_Reaction Successful Reaction Check_Reduction->Successful_Reaction No major byproducts Use_Milder_Reductant Use Milder Reducing Agent (e.g., STAB) Aldehyde_Reduced->Use_Milder_Reductant Use_Milder_Reductant->Successful_Reaction Adjust_Stoichiometry Adjust Stoichiometry: - Excess Amine Over_Alkylation->Adjust_Stoichiometry Adjust_Stoichiometry->Successful_Reaction

Caption: Troubleshooting workflow for the synthesis.

References

Optimizing reaction conditions for "Benzothiazol-2-ylmethyl-methyl-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of Benzothiazol-2-ylmethyl-methyl-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most direct and widely employed method is the nucleophilic substitution of 2-(chloromethyl)benzothiazole with methylamine. This reaction proceeds by the displacement of the chloride ion by the methylamine nucleophile. The precursor, 2-(chloromethyl)benzothiazole, is typically synthesized from 2-mercaptobenzothiazole.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, solvent, and the stoichiometry of reagents are crucial. The reaction is typically run at or below room temperature to control exothermic reactions and minimize side product formation. The choice of solvent can influence reaction rate and solubility of reactants. An excess of methylamine is often used to drive the reaction to completion and act as a base to neutralize the HCl formed.

Q3: What are the common impurities or byproducts I should expect?

A3: Common impurities include unreacted 2-(chloromethyl)benzothiazole and over-alkylation products, where the secondary amine product reacts with another molecule of the starting material to form a tertiary amine. Additionally, side reactions can occur if the temperature is not properly controlled.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: Are there any specific safety precautions for this synthesis?

A5: Yes. Methylamine is a flammable and corrosive gas/solution. 2-(chloromethyl)benzothiazole is a lachrymator and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes?

A: Low yields can stem from several factors, often related to reagent quality, reaction conditions, or incomplete reactions.[1]

  • Potential Cause 1: Inactive Starting Material: The 2-(chloromethyl)benzothiazole may have degraded due to improper storage.

    • Solution: Verify the purity of the starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material before use.

  • Potential Cause 2: Insufficient Methylamine: The reaction may not have gone to completion due to an inadequate amount of the nucleophile.

    • Solution: Use a larger excess of methylamine (e.g., 3-5 equivalents) to ensure the complete conversion of the starting material.

  • Potential Cause 3: Suboptimal Temperature: If the temperature is too low, the reaction rate may be too slow. Conversely, high temperatures can promote side reactions.[2]

    • Solution: Optimize the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring via TLC.

  • Potential Cause 4: Inefficient Work-up: The product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH is appropriately adjusted during aqueous work-up to ensure the amine product is in its free base form for efficient extraction into an organic solvent.

G start Low Yield Observed check_sm Check Purity of 2-(chloromethyl)benzothiazole start->check_sm check_reagents Verify Methylamine Concentration & Excess start->check_reagents check_conditions Review Reaction Temperature & Time start->check_conditions check_workup Analyze Work-up & Purification Steps start->check_workup sm_impure Impure Starting Material check_sm->sm_impure reagent_issue Insufficient Nucleophile check_reagents->reagent_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue workup_issue Product Loss During Extraction check_workup->workup_issue solution_sm Solution: Purify Starting Material sm_impure->solution_sm solution_reagent Solution: Use Larger Excess of Methylamine reagent_issue->solution_reagent solution_conditions Solution: Optimize Temp. (e.g., 0°C to RT) & Monitor with TLC conditions_issue->solution_conditions solution_workup Solution: Adjust pH During Extraction workup_issue->solution_workup

Caption: Troubleshooting workflow for diagnosing low product yield.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product is contaminated with byproducts. How can I identify and minimize them?

A: Impurities often arise from side reactions or incomplete conversion of starting materials.

  • Potential Cause 1: Over-alkylation: The desired secondary amine product can react with another molecule of 2-(chloromethyl)benzothiazole to form a tertiary amine byproduct.

    • Solution: Add the 2-(chloromethyl)benzothiazole solution slowly to a stirred solution of excess methylamine. This ensures that the electrophile is always in the presence of a high concentration of the primary amine, favoring the desired reaction.

  • Potential Cause 2: Unreacted Starting Material: The reaction may not have reached completion.[2]

    • Solution: Increase the reaction time and continue to monitor by TLC until the starting material spot is no longer visible. Gentle warming may be required, but should be done cautiously.

  • Potential Cause 3: Off-White or Yellowish Product Color: This suggests the presence of minor, often oxidized, impurities.

    • Solution: Purify the crude product by column chromatography. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity and color.[1][2]

Data Presentation: Reaction Condition Optimization

The following table summarizes typical conditions for the nucleophilic substitution reaction.

ParameterCondition 1 (Standard)Condition 2 (For Slow Reactions)Condition 3 (High Purity Focus)
Solvent Tetrahydrofuran (THF)Acetonitrile (ACN)Dichloromethane (DCM)
Temperature 0 °C to Room Temp.Room Temp. to 40 °C-10 °C to 0 °C
Methylamine (equiv.) 3.05.02.5
Reaction Time 4 - 6 hours12 - 18 hours8 - 12 hours
Typical Yield 75 - 85%70 - 80%80 - 90%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the reaction of 2-(chloromethyl)benzothiazole with methylamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (3.0 equivalents) in tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 2-(chloromethyl)benzothiazole (1.0 equivalent) in a minimal amount of THF. Add this solution dropwise to the stirred methylamine solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress periodically by TLC.

  • Work-up: Once the reaction is complete, quench the mixture by adding water. Adjust the pH to >10 with a 1M NaOH solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure product.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "Benzothiazol-2-ylmethyl-methyl-amine".

Frequently Asked Questions (FAQs)

Q1: My purified this compound shows a persistent impurity with a similar Rf value on TLC. What could it be and how can I remove it?

A1: A common impurity with a similar polarity to the product is the unreacted starting material, 2-(chloromethyl)benzothiazole, or a di-substituted byproduct, bis(benzothiazol-2-ylmethyl)amine. To improve separation, consider optimizing your column chromatography conditions. Switching to an amine-functionalized silica column or adding a small percentage of a competing base, such as triethylamine (0.1-1%), to your mobile phase can significantly improve the resolution of basic amine compounds.[1]

Q2: I am observing significant peak tailing during column chromatography of this compound on silica gel. How can I resolve this?

A2: Peak tailing for amine compounds on silica gel is a common issue caused by the interaction of the basic amine with acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Add a competing base: Incorporate a volatile amine like triethylamine or ammonia into your mobile phase (e.g., hexane/ethyl acetate with 0.5% triethylamine). This will neutralize the acidic sites on the silica gel.[1]

  • Use a modified stationary phase: Employing an amine-functionalized silica column can provide a more inert surface for the separation of basic compounds, leading to sharper peaks.[1]

Q3: My final product is an oil and is difficult to handle. Is it possible to crystallize this compound?

A3: While some benzothiazole derivatives can be oily, crystallization is often achievable. Try dissolving your oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity is observed. Cooling the mixture may induce crystallization. Trituration with a non-polar solvent like hexane can also sometimes induce solidification.

Q4: After work-up, my crude product is a dark-colored oil. What causes this discoloration and how can I obtain a cleaner product?

A4: Dark coloration can result from the formation of oxidized byproducts. The starting material 2-aminothiophenol, if used in the synthesis of the benzothiazole precursor, is susceptible to oxidation. To obtain a cleaner product, ensure that the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) if possible. Additionally, a thorough aqueous wash during the work-up to remove any residual reagents and byproducts is crucial before proceeding to chromatographic purification.

Troubleshooting Guides

Issue 1: Incomplete Separation during Column Chromatography

This guide provides a systematic approach to troubleshoot and improve the separation of this compound from closely eluting impurities.

Troubleshooting Workflow for Incomplete Separation

Incomplete Separation Workflow Troubleshooting Workflow for Incomplete Separation start Problem: Incomplete Separation check_tlc Analyze TLC of Crude Mixture start->check_tlc streaking Observe Streaking or Tailing? check_tlc->streaking yes_streaking Yes streaking->yes_streaking Yes no_streaking No streaking->no_streaking No add_base Add 0.1-1% Triethylamine to Mobile Phase yes_streaking->add_base optimize_gradient Optimize Eluent System (e.g., Shallow Gradient) no_streaking->optimize_gradient add_base->optimize_gradient use_amine_column Consider Amine-Functionalized Silica Column recrystallize Attempt Recrystallization use_amine_column->recrystallize optimize_gradient->use_amine_column end Improved Separation recrystallize->end

Caption: Troubleshooting workflow for incomplete chromatographic separation.

Issue 2: Product is an Oil or Low-Melting Solid

This guide assists in the solidification and further purification of an oily product.

Potential Cause Recommended Solution
Residual Solvent Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of Impurities Re-purify the oil by column chromatography using an optimized solvent system. A shallow gradient can improve separation from closely related impurities.
Amorphous Solid or Supercooled Liquid Trituration: Add a small amount of a non-polar solvent (e.g., hexane, pentane) to the oil and scratch the inside of the flask with a glass rod to induce crystallization. Recrystallization: Attempt recrystallization from a binary solvent system (e.g., ethyl acetate/hexane, dichloromethane/hexane). Dissolve the oil in a minimal amount of the more polar solvent and slowly add the less polar solvent until the solution becomes cloudy, then cool.

Experimental Protocols

Protocol 1: Purification by Standard Silica Gel Column Chromatography

This protocol is a general procedure for the purification of this compound using standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 30% ethyl acetate in hexane. To mitigate peak tailing, add 0.5% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize under UV light.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification using an Amine-Functionalized Silica Column

This method is recommended for challenging separations where standard silica gel fails to provide adequate resolution.

  • Column Equilibration: Equilibrate the pre-packed amine-functionalized silica column with the initial mobile phase (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane with a small amount of ethyl acetate) and inject it onto the column.

  • Elution: Elute the compound using a gradient of a polar solvent in a non-polar solvent. A common system is ethyl acetate in hexane.[1] A gradient from 0% to 50% ethyl acetate in hexane is a good starting point.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and concentrate them under reduced pressure.

Purification Workflow Diagram

Purification Workflow General Purification Workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve column_chromatography Column Chromatography dissolve->column_chromatography standard_silica Standard Silica (+/- Triethylamine) column_chromatography->standard_silica Option 1 amine_silica Amine-Functionalized Silica column_chromatography->amine_silica Option 2 collect_fractions Collect & Analyze Fractions (TLC) standard_silica->collect_fractions amine_silica->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate oily_product Product is an Oil? evaporate->oily_product check_purity Check Purity (NMR, LC-MS) pure_product Pure Product check_purity->pure_product recrystallize Recrystallization/ Trituration oily_product->check_purity No yes_recrystallize Recrystallize oily_product->yes_recrystallize Yes yes_recrystallize->check_purity

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of "Benzothiazol-2-ylmethyl-methyl-amine."

Synthesis Overview: Reductive Amination Pathway

A primary route for the synthesis of this compound is the reductive amination of benzothiazole-2-carbaldehyde with methylamine. This process involves the formation of an intermediate imine, which is then reduced to the target secondary amine.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Benzothiazole-2-carbaldehyde Benzothiazole-2-carbaldehyde Imine Intermediate Imine Intermediate Benzothiazole-2-carbaldehyde->Imine Intermediate + Methylamine - H2O Methylamine Methylamine This compound This compound Imine Intermediate->this compound + Reducing Agent

Caption: General reaction scheme for the synthesis of this compound via reductive amination.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Problem IDQuestionPotential CausesSuggested Solutions
YLD-001 Low to no yield of the desired product. 1. Incomplete imine formation: The equilibrium between the aldehyde/ketone and the imine may not favor the imine. 2. Decomposition of starting materials or product: Benzothiazole derivatives can be sensitive to harsh reaction conditions. 3. Ineffective reducing agent: The chosen reducing agent may not be suitable for the substrate or reaction conditions.1. Optimize imine formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Consider pre-stirring the aldehyde and amine for a period before adding the reducing agent. 2. Control reaction conditions: Maintain the recommended reaction temperature and monitor the reaction progress by TLC to avoid prolonged reaction times. 3. Select an appropriate reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for one-pot reactions due to its selectivity for imines over aldehydes.[1] Sodium cyanoborohydride (NaBH₃CN) is also selective but more toxic.[1] Sodium borohydride (NaBH₄) can be used, but typically requires a two-step process where the imine is formed first.[1][2]
PUR-001 Presence of significant impurities in the final product. 1. Unreacted benzothiazole-2-carbaldehyde: The reaction did not go to completion. 2. Formation of the corresponding alcohol: The reducing agent reduced the starting aldehyde instead of the imine. 3. Over-alkylation: The product secondary amine reacted further to form a tertiary amine.1. Drive the reaction to completion: Use a slight excess of methylamine and ensure sufficient reaction time. 2. Use a selective reducing agent: NaBH(OAc)₃ or NaBH₃CN are less likely to reduce the starting aldehyde compared to NaBH₄.[1] 3. Control stoichiometry: Use a controlled amount of the aldehyde relative to the amine to minimize the formation of the tertiary amine.
RXN-001 The reaction is sluggish or does not proceed. 1. Poor quality of reagents: Starting materials may be impure or degraded. 2. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. 3. Suboptimal pH: The pH of the reaction mixture is crucial for imine formation.1. Ensure purity of reagents: Use freshly distilled or purified benzothiazole-2-carbaldehyde. Ensure the methylamine solution is of the correct concentration. 2. Solvent selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with NaBH(OAc)₃.[3] Methanol is often used with NaBH₃CN and NaBH₄.[2] 3. Adjust pH: If not using an acid catalyst, consider adding a small amount of acetic acid. The optimal pH for imine formation is typically mildly acidic.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the synthesis of this compound?

A detailed two-step protocol using sodium borohydride is provided below. This method is adapted from a similar synthesis of a substituted benzothiazole amine.[2]

Step 1: Imine Formation

  • Dissolve benzothiazole-2-carbaldehyde (1 equivalent) in methanol.

  • Add a solution of methylamine (1.1-1.5 equivalents) to the aldehyde solution.

  • If the reaction is slow, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature and monitor the formation of the imine by Thin Layer Chromatography (TLC). This step can take from 1 to several hours.

Step 2: Reduction

  • Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Q2: How do I choose the best reducing agent for this reaction?

The choice of reducing agent is critical and depends on the desired experimental setup (one-pot vs. two-step) and tolerance for toxic reagents.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines, allowing for a one-pot reaction.[1] Less toxic than NaBH₃CN.[1]More expensive than NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines, suitable for one-pot reactions.[1]Highly toxic and generates cyanide waste.[1]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde.[1][2] Often requires a two-step procedure.[2]

Q3: What are the key parameters to control to maximize the yield?

To maximize the yield of this compound, consider the following:

  • Stoichiometry: A slight excess of methylamine can help drive the imine formation to completion.

  • pH: A mildly acidic condition (pH 4-6) generally favors the formation of the imine intermediate.

  • Temperature: Control the temperature, especially during the addition of the reducing agent, to prevent unwanted side reactions.

  • Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

Q4: How can I effectively purify the final product?

Column chromatography on silica gel is a common method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective. The polarity of the eluent system may need to be optimized based on TLC analysis of the crude product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Impurities Present? CheckYield->CheckPurity No CheckImine Check Imine Formation (TLC, Acid Catalyst) CheckYield->CheckImine Yes Success Successful Synthesis CheckPurity->Success No CheckAldehyde Unreacted Aldehyde? (Increase Amine, Time) CheckPurity->CheckAldehyde Yes CheckReducingAgent Evaluate Reducing Agent (Type, Amount, Activity) CheckImine->CheckReducingAgent CheckConditions Optimize Reaction Conditions (Temperature, Time) CheckReducingAgent->CheckConditions CheckConditions->Start Re-run Experiment CheckAlcohol Alcohol Byproduct? (Use Selective Reductant) CheckAldehyde->CheckAlcohol CheckOveralkylation Tertiary Amine Byproduct? (Adjust Stoichiometry) CheckAlcohol->CheckOveralkylation Purify Optimize Purification (Column Chromatography) CheckOveralkylation->Purify Purify->Success

Caption: A decision-making flowchart for troubleshooting the synthesis of this compound.

References

Technical Support Center: Synthesis of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzothiazol-2-ylmethyl-methyl-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a primary synthetic route involving the reaction of 2-(chloromethyl)benzothiazole with methylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive 2-(chloromethyl)benzothiazole: The starting material may have degraded, primarily through hydrolysis. 2. Inefficient reaction with methylamine: Reaction conditions (temperature, time, solvent) may not be optimal. 3. Loss of product during workup: The product may be lost during extraction or purification steps.1. Verify starting material quality: Check the purity of 2-(chloromethyl)benzothiazole via TLC or NMR before use. Store it in a dry environment. 2. Optimize reaction conditions: Ensure a significant excess of methylamine is used. Consider adjusting the temperature and reaction time based on reaction monitoring (TLC). 3. Modify workup procedure: Ensure the pH is appropriately adjusted during aqueous extraction to minimize the water solubility of the amine product. Use appropriate solvents for extraction.
Presence of a Major Side Product with a Higher Molecular Weight 1. Over-alkylation: The desired secondary amine product has reacted with another molecule of 2-(chloromethyl)benzothiazole to form the tertiary amine, bis(benzothiazol-2-ylmethyl)methyl-amine.[1]1. Increase the excess of methylamine: Use a large molar excess of methylamine (e.g., 10 equivalents or more) to favor the reaction of the electrophile with methylamine over the secondary amine product. 2. Control the addition of 2-(chloromethyl)benzothiazole: Add the solution of 2-(chloromethyl)benzothiazole dropwise to the methylamine solution to maintain a high local concentration of methylamine. 3. Lower the reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.
Formation of a Water-Soluble, Insoluble in Organic Solvents Byproduct 1. Quaternary ammonium salt formation: The desired secondary amine or the tertiary amine byproduct has been further alkylated by 2-(chloromethyl)benzothiazole to form a quaternary ammonium salt.1. Use a large excess of methylamine: This is the most effective way to minimize the formation of all over-alkylation products. 2. Avoid high temperatures: Higher temperatures can promote the formation of the quaternary salt.
Presence of a More Polar Impurity on TLC, with a Molecular Weight Corresponding to 2-hydroxymethylbenzothiazole 1. Hydrolysis of 2-(chloromethyl)benzothiazole: The starting material has reacted with water present in the reaction mixture.1. Use anhydrous solvents: Ensure that the solvent used for the reaction is dry. 2. Use a non-aqueous source of methylamine: Consider using a solution of methylamine in an organic solvent (e.g., THF, ethanol) instead of an aqueous solution if hydrolysis is a significant issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the nucleophilic substitution reaction of 2-(chloromethyl)benzothiazole with methylamine. This involves the synthesis of the 2-(chloromethyl)benzothiazole intermediate from 2-aminobenzenethiol and chloroacetic acid or chloroacetyl chloride, followed by the reaction with methylamine. An alternative route is the reductive amination of benzothiazole-2-carbaldehyde with methylamine.[2][3]

Q2: How can I minimize the formation of the tertiary amine side product, bis(benzothiazol-2-ylmethyl)methyl-amine?

A2: The formation of the tertiary amine is a common side reaction. To minimize it, a large molar excess of methylamine should be used. This ensures that the concentration of methylamine is significantly higher than that of the newly formed secondary amine, making it the more likely nucleophile to react with the remaining 2-(chloromethyl)benzothiazole.

Q3: My reaction is complete, but I am having trouble isolating the product. What could be the issue?

A3: Amines can be protonated and become water-soluble at acidic pH. During the aqueous workup, ensure the solution is made sufficiently basic (pH > 10) with a base like sodium hydroxide before extracting with an organic solvent. This will ensure your product is in its free base form and will partition into the organic layer.

Q4: Can I use aqueous methylamine for this reaction?

A4: Yes, aqueous methylamine is commonly used. However, be aware that the presence of water can lead to the hydrolysis of 2-(chloromethyl)benzothiazole to 2-hydroxymethylbenzothiazole as a side product. If this is a significant problem, consider using a solution of methylamine in an organic solvent like ethanol or THF.

Q5: What are the expected yields for this synthesis?

A5: The yield for the synthesis of 2-(chloromethyl)benzothiazole from 2-aminobenzenethiol is reported to be in the range of 60-87%.[3][4] The subsequent reaction with methylamine to form the desired secondary amine can also proceed in good yield, but this is highly dependent on controlling the side reactions. With optimized conditions to minimize over-alkylation, yields of over 70% for the amination step can be expected.

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)benzothiazole

This protocol is adapted from the literature for the synthesis of the key intermediate.[3]

Materials:

  • 2-Aminobenzenethiol

  • Chloroacetic acid

  • Polyphosphoric acid (PPA)

  • 5 N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid (8 g) to 180°C.

  • Slowly add 2-aminobenzenethiol (4 g, 0.032 mol) to the hot PPA.

  • Add chloroacetic acid (3.72 g, 0.040 mol) portion-wise to the stirred mixture.

  • Maintain the reaction at reflux for 8 hours.

  • After cooling to room temperature, carefully basify the reaction mixture with a 5 N sodium hydroxide solution until the pH is greater than 8.

  • Extract the aqueous layer with chloroform (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane) to yield 2-(chloromethyl)benzothiazole.

Protocol 2: Synthesis of this compound

This is a general protocol for the reaction of 2-(chloromethyl)benzothiazole with methylamine. Optimization may be required.

Materials:

  • 2-(chloromethyl)benzothiazole

  • Aqueous methylamine solution (e.g., 40%) or methylamine in ethanol/THF

  • A suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • In a round-bottom flask, add a significant molar excess of the methylamine solution (e.g., 10-20 equivalents).

  • Dissolve 2-(chloromethyl)benzothiazole (1 equivalent) in a minimal amount of the reaction solvent (e.g., THF).

  • Slowly add the 2-(chloromethyl)benzothiazole solution to the stirred methylamine solution at room temperature or cooled in an ice bath.

  • Stir the reaction mixture at room temperature overnight, or gently heat if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and make the solution basic with sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Pathway A 2-Aminobenzenethiol C 2-(Chloromethyl)benzothiazole A->C PPA, 180°C B Chloroacetic Acid B->C E This compound (Desired Product) C->E D Methylamine (excess) D->E Nucleophilic Substitution

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions A 2-(Chloromethyl)benzothiazole C This compound (Secondary Amine) A->C F 2-Hydroxymethylbenzothiazole A->F B Methylamine B->C D bis(Benzothiazol-2-ylmethyl)methyl-amine (Tertiary Amine) C->D + 2-(Chloromethyl)benzothiazole E Quaternary Ammonium Salt D->E + 2-(Chloromethyl)benzothiazole G H2O G->F

Caption: Potential side reactions during the amination step.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions conditions_ok Excess Amine Used? check_conditions->conditions_ok check_workup Analyze Workup Procedure workup_ok pH Adjusted Correctly? check_workup->workup_ok sm_ok->check_conditions Yes purify_sm Purify/Replace Starting Material sm_ok->purify_sm No conditions_ok->check_workup Yes increase_amine Increase Molar Excess of Methylamine conditions_ok->increase_amine No adjust_ph Ensure pH > 10 Before Extraction workup_ok->adjust_ph No end Improved Synthesis workup_ok->end Yes purify_sm->start increase_amine->start adjust_ph->start

Caption: A logical workflow for troubleshooting the synthesis.

References

"Benzothiazol-2-ylmethyl-methyl-amine" stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Benzothiazol-2-ylmethyl-methyl-amine, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is crucial to keep it away from incompatible materials, foodstuffs, and sources of ignition.[1][2]

Q2: What is the shelf life of this compound?

Q3: Are there any known stability issues with this compound?

Benzothiazole derivatives, particularly those with amine functionalities, can be susceptible to degradation. Potential issues include oxidation, hydrolysis, and photodegradation. Some related compounds may form explosive peroxides upon prolonged storage.[2] It is advisable to handle the compound in an inert atmosphere when possible and protect it from light.[2]

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or the formation of precipitates.[2] For a more accurate assessment, analytical techniques such as HPLC, GC-MS, or NMR should be used to check the purity of the compound before use, especially if it has been stored for an extended period.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments involving this compound.

Problem Possible Cause Suggested Solution
Inconsistent experimental results or reaction failure Compound degradation due to improper storage or handling.1. Verify the storage conditions (cool, dry, dark, tightly sealed). 2. Check the age of the compound and consider using a fresh batch. 3. Confirm the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC). 4. If peroxide formation is suspected, handle with extreme caution and consult safety protocols.[2]
Change in physical appearance (e.g., color change) Oxidation or contamination.1. Discard the compound if significant changes are observed. 2. If the compound is critical, consider purification (e.g., recrystallization, chromatography) after verifying the nature of the impurity. 3. Always handle the compound in a well-ventilated area and consider using an inert atmosphere for sensitive reactions.[1][2]
Low yield in a reaction where the compound is a reactant Inaccurate quantification due to degradation or presence of impurities.1. Re-evaluate the purity of the starting material. 2. Ensure accurate weighing and transfer of the compound, minimizing exposure to air and moisture. 3. Degas solvents and use an inert atmosphere if the reaction is sensitive to oxidation.

Experimental Protocols

Protocol 1: Example of a Stability Indicating HPLC Method

This protocol is a general guideline and may require optimization for specific experimental needs.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards.

  • Sample Preparation:

    • Prepare a solution of the test sample of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Forced Degradation Study (Example):

    • Acidic: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Expose the solid compound to 80°C for 48 hours.

    • Photolytic: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze all stressed samples by HPLC to observe for degradation peaks.

Quantitative Data Summary (Hypothetical Stability Study)
Condition Time (hours) Assay of this compound (%) Major Degradant Peak Area (%)
Control (Dark, RT) 099.8Not Detected
2499.7Not Detected
0.1 M HCl (60°C) 2485.212.5
0.1 M NaOH (60°C) 2492.16.8
3% H₂O₂ (RT) 2478.518.3
UV Light (254 nm) 2495.33.9

Visualizations

Experimental_Workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting A Receive and Log Compound B Store under Recommended Conditions (Cool, Dry, Dark) A->B C Check Purity (e.g., HPLC, NMR) Before First Use B->C D Weigh Compound (Minimize Air Exposure) C->D E Prepare Reaction Mixture (Consider Inert Atmosphere) D->E F Run Reaction E->F G Work-up and Purification F->G H Analyze Product G->H I Expected Results? H->I J Document and Conclude I->J Yes K Troubleshoot (Consult Guide) I->K No K->C Re-check Purity

Caption: Workflow for handling and using this compound.

Troubleshooting_Tree Troubleshooting for Stability Issues Start Inconsistent Results or Reaction Failure CheckStorage Were Storage Conditions Met? (Cool, Dry, Dark, Sealed) Start->CheckStorage CheckAge Is the Compound Old or Past Shelf Life? CheckStorage->CheckAge Yes CheckPurity Confirm Purity via Analytical Method (e.g., HPLC) CheckStorage->CheckPurity No (Improper Storage) CheckAge->CheckPurity No DegradationSuspected Degradation Confirmed CheckAge->DegradationSuspected Yes CheckPurity->DegradationSuspected Impure NoDegradation Compound is Pure CheckPurity->NoDegradation Pure UseFresh Use a Fresh Batch of Compound DegradationSuspected->UseFresh Purify Consider Purification (If Feasible and Safe) DegradationSuspected->Purify InvestigateOther Investigate Other Experimental Parameters (Solvents, Reagents, etc.) NoDegradation->InvestigateOther

Caption: Decision tree for troubleshooting stability-related experimental issues.

References

Troubleshooting guide for "Benzothiazol-2-ylmethyl-methyl-amine" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Benzothiazol-2-ylmethyl-methyl-amine" and related benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

A1: this compound (C₉H₁₀N₂S, MW: 178.26 g/mol ) is a heterocyclic amine containing a benzothiazole core.[1] It is primarily used as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1] Its structural motif is found in compounds being investigated for a variety of therapeutic areas, most notably for neurological disorders.[1][2]

Q2: What are the typical storage conditions for "this compound"?

A2: It is recommended to store "this compound," which is typically a crystal powder, at 0-8 °C to ensure its stability.[1]

Q3: In which solvents is "this compound" soluble?

A3: While specific solubility data for "this compound" is not extensively published, benzothiazole derivatives, in general, tend to be hydrophobic. They typically exhibit poor solubility in aqueous solutions but are soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] Due to the presence of a basic amine group, its solubility in aqueous solutions is expected to increase under acidic conditions (lower pH) through the formation of a more soluble salt.[3]

Q4: Are there known stability issues with benzothiazole derivatives like this one?

A4: Yes, benzothiazole derivatives can be susceptible to degradation under certain conditions. Potential degradation pathways may include oxidation of the sulfur atom, hydrolysis of functional groups under extreme pH, and photodecomposition.[4] It is advisable to protect solutions from light and to prepare fresh solutions for sensitive experiments.

Troubleshooting Guides

Synthesis and Purification

Problem 1: Low yield during the synthesis of derivatives using "this compound".

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the starting material is still present.
Side Reactions The secondary amine in "this compound" can be reactive. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. The choice of base and solvent can also influence side product formation.
Suboptimal Reagents Use freshly distilled solvents and high-purity reagents. The purity of the starting "this compound" should be confirmed (e.g., by HPLC or NMR) before use.[5]
Purification Losses Benzothiazole derivatives can sometimes be challenging to purify. Evaluate different purification techniques such as column chromatography with various solvent systems or recrystallization from different solvents to optimize recovery.

Problem 2: Difficulty in purifying the final product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Closely Eluting Impurities Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent can improve the separation of closely related compounds.
Product Insolubility If the product precipitates during workup, try using a different extraction solvent. For recrystallization, a systematic screen of various solvents and solvent mixtures may be necessary to find suitable conditions.
Oily Product If the product oils out instead of crystallizing, try triturating it with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a small crystal of the pure product, if available, can also help.
Biological Assays

Problem 3: Inconsistent or non-reproducible results in biological assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Precipitation As a hydrophobic molecule, "this compound" derivatives can precipitate when diluted from a DMSO stock into an aqueous assay buffer.[3] Solutions: 1. Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring it's below the tolerance level for your assay (typically 0.1-1%). 2. Lower the pH of the assay buffer if the biological system can tolerate it, to protonate the amine and increase solubility.[3] 3. Use of solubilizing agents like cyclodextrins can also be explored.[3]
Compound Instability Prepare fresh dilutions of the compound from a frozen stock for each experiment, as benzothiazole derivatives can be unstable in aqueous media over time.
Pan-Assay Interference (PAINS) The benzothiazole scaffold is known to be a potential Pan-Assay Interference Compound (PAIN).[6][7] This means it may interfere non-specifically with assay readouts. Solutions: 1. Perform control experiments with the compound in the absence of the biological target to check for direct interference with the assay signal (e.g., fluorescence quenching or enhancement). 2. Use orthogonal assays with different detection methods to confirm the activity. 3. Be cautious of compounds that show activity across multiple, unrelated screens.

Problem 4: Suspected non-specific activity or assay interference.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Thiol Reactivity Some benzothiazole-containing compounds have been shown to react with cysteine residues in proteins, leading to non-specific inhibition.[6][8] Solution: Include a reducing agent like Dithiothreitol (DTT) in the assay buffer (if compatible with the assay) to see if the compound's activity is diminished.
Redox Activity Thiazole analogs can be redox-active and interfere with assays that use redox-sensitive probes.[8] Solution: Use counter-screens with known redox-cycling agents to assess this possibility.
Compound Aggregation At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes.[8] Solution: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test the compound's activity.

Experimental Protocols

Note: The following protocols are generalized examples for the synthesis and characterization of derivatives using a secondary amine like "this compound" as a starting material. Researchers should adapt these protocols based on the specific chemistry of their target molecules.

Protocol 1: General Synthesis of an Amide Derivative

This protocol describes a typical acylation reaction of "this compound" with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of interest

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Given the interest in benzothiazole derivatives for neurological disorders, this protocol outlines a fluorometric assay to screen for MAO inhibition.[5][9]

Materials:

  • Synthesized benzothiazole derivative (dissolved in DMSO)

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate buffer

  • NaOH

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add potassium phosphate buffer.

  • Add a small volume of the test compound dilution or DMSO (for control wells) to the wells.

  • Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37 °C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding NaOH.

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus compound concentration.

Visualizations

Logical Workflow for Troubleshooting Assay Interference

G start Inconsistent/Irreproducible Assay Results check_solubility Check for Compound Precipitation start->check_solubility check_pains Consider Pan-Assay Interference (PAINS) start->check_pains solubility_solutions Optimize Solubility: - Adjust co-solvent % - Modify buffer pH - Use solubilizing agents check_solubility->solubility_solutions pains_tests Perform PAINS Counter-Screens check_pains->pains_tests conclusion Characterize Interference Mechanism or Confirm Specific Activity solubility_solutions->conclusion no_target_control No-Target Control: Check for direct assay signal interference pains_tests->no_target_control aggregation_test Detergent Test: Check for compound aggregation pains_tests->aggregation_test redox_test Redox Counter-Screen: Assess redox activity pains_tests->redox_test thiol_test Thiol Reactivity Test: Add DTT to assay buffer pains_tests->thiol_test no_target_control->conclusion aggregation_test->conclusion redox_test->conclusion thiol_test->conclusion

Caption: A logical workflow for diagnosing and addressing potential assay interference issues.

Potential Signaling Pathway Involvement in Neuroprotection

G compound Benzothiazole Derivative (e.g., from this compound) maob Monoamine Oxidase B (MAO-B) compound->maob Inhibition ache Acetylcholinesterase (AChE) compound->ache Inhibition abeta β-Amyloid Aggregation compound->abeta Inhibition oxidative_stress Oxidative Stress maob->oxidative_stress Contributes to neurotransmitter_levels Dopamine & Neurotransmitter Levels maob->neurotransmitter_levels Decreases ache->neurotransmitter_levels Decreases Acetylcholine neuroprotection Neuroprotection & Cognitive Enhancement oxidative_stress->neuroprotection Reduces neurotransmitter_levels->neuroprotection Increases abeta->neuroprotection Reduces Toxicity

Caption: Potential mechanisms of neuroprotection by benzothiazole-based MAO-B inhibitors.

References

Technical Support Center: Synthesis of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Benzothiazol-2-ylmethyl-methyl-amine. Our goal is to help you identify and mitigate the formation of common impurities, thereby improving the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic pathway involves a two-step process:

  • Synthesis of the intermediate, 2-(chloromethyl)benzothiazole: This is typically achieved through the condensation of 2-aminothiophenol with either chloroacetyl chloride or chloroacetic acid.

  • Nucleophilic substitution with methylamine: The resulting 2-(chloromethyl)benzothiazole is then reacted with methylamine to yield the final product, this compound.

Q2: What are the primary impurities I should be aware of during this synthesis?

The main impurities can be categorized by the synthetic step in which they are formed:

  • Step 1 (Intermediate Synthesis):

    • Unreacted 2-aminothiophenol.

    • Residual chloroacetic acid or chloroacetyl chloride.

  • Step 2 (Amination):

    • Unreacted 2-(chloromethyl)benzothiazole.

    • Over-alkylation products, primarily the tertiary amine, N,N-bis((1,3-benzothiazol-2-yl)methyl)-N-methylamine.

    • In some cases, the formation of a quaternary ammonium salt.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. By co-spotting the reaction mixture with standards of your starting materials, you can track the consumption of the reactants and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of byproducts from prolonged reaction times or excessive heating.

Q4: What are the recommended purification methods for the final product?

Column chromatography is a widely used and effective method for purifying this compound from the common impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from unreacted starting materials and less polar byproducts. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-(chloromethyl)benzothiazole in the Final Product
Potential Cause Recommended Solution Expected Outcome
Insufficient amount of methylamine Increase the molar excess of methylamine to 2.5-3.0 equivalents relative to the 2-(chloromethyl)benzothiazole.Drives the reaction to completion, minimizing the amount of unreacted starting material.
Low reaction temperature Gradually increase the reaction temperature in 5-10°C increments, while monitoring the reaction progress by TLC.Enhances the reaction rate, ensuring full conversion of the starting material.
Short reaction time Extend the reaction time, monitoring every 1-2 hours by TLC until the starting material is no longer visible.Allows the reaction to proceed to completion.
Issue 2: Formation of the Tertiary Amine Byproduct (Over-alkylation)
Potential Cause Recommended Solution Expected Outcome
High reaction temperature Maintain a lower reaction temperature (e.g., room temperature or slightly above) and monitor the reaction closely.Reduces the rate of the second alkylation step, which is often more sensitive to temperature.
High concentration of reactants Perform the reaction at a lower concentration by increasing the solvent volume.Decreases the probability of intermolecular reactions leading to the tertiary amine.
Excessive amount of 2-(chloromethyl)benzothiazole Use a slight excess of methylamine to ensure the complete consumption of the alkylating agent.Minimizes the chance of a second benzothiazole unit reacting with the product.

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)benzothiazole (Intermediate)

This protocol is adapted from a microwave-assisted synthesis, which is noted for its efficiency and high yield.[1]

Materials:

  • 2-aminothiophenol

  • Chloroacetyl chloride

  • Acetic acid

  • Crushed ice

  • 5 M Sodium hydroxide (NaOH) solution

  • Chloroform

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Petroleum ether and acetone (for column elution)

Procedure:

  • In a microwave-safe vessel, dissolve 2-aminothiophenol (1 g, 7.93 mmol) in acetic acid (15 mL).

  • Add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise to the solution.

  • Irradiate the reaction mixture in a microwave oven at 500 W for 10 minutes.

  • After cooling, pour the mixture onto crushed ice (100 mL).

  • Basify the mixture with a 5 M NaOH solution.

  • Extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over MgSO4, and concentrate under vacuum.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/acetone (10:1 v/v) eluent to yield 2-(chloromethyl)benzothiazole as a yellow solid.

Protocol 2: Synthesis of this compound

Materials:

  • 2-(chloromethyl)benzothiazole

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • A suitable solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Drying agent (e.g., Sodium sulfate)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for column elution)

Procedure:

  • Dissolve 2-(chloromethyl)benzothiazole (1 mmol) in the chosen solvent (e.g., 20 mL THF).

  • Add methylamine (2.5 mmol, 2.5 equivalents) to the solution at room temperature with stirring.

  • Monitor the reaction progress using TLC. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess methylamine and any salts.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the pure this compound.

Visualizations

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amination 2-aminothiophenol 2-aminothiophenol Reaction_1 Condensation (Microwave) 2-aminothiophenol->Reaction_1 Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_1 Purification_1 Column Chromatography Reaction_1->Purification_1 Intermediate 2-(chloromethyl)benzothiazole Purification_1->Intermediate Intermediate_2 2-(chloromethyl)benzothiazole Reaction_2 Nucleophilic Substitution Intermediate_2->Reaction_2 Methylamine Methylamine Methylamine->Reaction_2 Purification_2 Column Chromatography Reaction_2->Purification_2 Final_Product Benzothiazol-2-ylmethyl- methyl-amine Purification_2->Final_Product

Caption: Synthetic workflow for this compound.

G Start Impurity Detected in Final Product Check_TLC Analyze TLC of crude product Start->Check_TLC Impurity_ID Identify Impurity by Rf Check_TLC->Impurity_ID Unreacted_SM Unreacted 2-(chloromethyl)benzothiazole Impurity_ID->Unreacted_SM Higher Rf Overalkylation Tertiary Amine Byproduct Impurity_ID->Overalkylation Lower Rf Solution_SM Increase methylamine equivalents Increase reaction time/temperature Unreacted_SM->Solution_SM Solution_Overalkylation Decrease reaction temperature Use excess methylamine Dilute reaction mixture Overalkylation->Solution_Overalkylation Purify Purify by Column Chromatography Solution_SM->Purify Solution_Overalkylation->Purify

Caption: Troubleshooting decision tree for impurity identification and resolution.

References

Technical Support Center: Synthesis of Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the scaled-up synthesis of Benzothiazol-2-ylmethyl-methyl-amine. It is intended for an audience of researchers, scientists, and drug development professionals.

Experimental Protocols

The synthesis of this compound is proposed as a two-step process:

  • Step 1: Oxidation of 2-Methylbenzothiazole to Benzothiazole-2-carbaldehyde. This protocol is based on the Riley oxidation, which utilizes selenium dioxide to oxidize an active methyl group to a carbonyl group.

  • Step 2: Reductive Amination of Benzothiazole-2-carbaldehyde with Methylamine. This procedure employs sodium triacetoxyborohydride as a mild and selective reducing agent to form the final product.

Detailed Methodology: Step 1 - Synthesis of Benzothiazole-2-carbaldehyde

Materials:

  • 2-Methylbenzothiazole

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

  • Diatomaceous earth

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-methylbenzothiazole (1 equivalent) in dioxane, add selenium dioxide (1.1 equivalents).

  • Heat the mixture to reflux (approximately 101°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with dioxane.

  • Combine the filtrate and washings and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure benzothiazole-2-carbaldehyde.

Detailed Methodology: Step 2 - Synthesis of this compound

Materials:

  • Benzothiazole-2-carbaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve benzothiazole-2-carbaldehyde (1 equivalent) in 1,2-dichloroethane or dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add methylamine solution (1.5 - 2 equivalents) to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be gently warmed if imine formation is slow, as monitored by TLC or NMR.

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C. A small amount of acetic acid (0.1 equivalents) can be added to catalyze the imine formation if necessary.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction conditions for reductive aminations using sodium triacetoxyborohydride, which can be adapted for the synthesis of this compound.

Aldehyde/Ketone SubstrateAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
Various aldehydes & ketonesVarious primary & secondary aminesNaBH(OAc)₃DCE, THF, MeCNRoom Temp1-2480-95[2]
Aromatic aldehydesWeakly basic anilinesNaBH(OAc)₃DCERoom Temp2-24High[2]
AldehydesN-Boc-N-methylamineMe₂SiHClMeCN258>99[3]
p-Methoxybenzaldehyden-ButylamineCo-containing composite/H₂-150-Quantitative[4]
p-MethoxybenzaldehydeBenzylamineCo-containing composite/H₂-100-72-96[4]

Troubleshooting Guide

Question Answer
Step 1: Low or no conversion of 2-methylbenzothiazole to the aldehyde. Possible Causes: 1. Inactive Selenium Dioxide: SeO₂ can absorb moisture. Ensure it is dry.2. Insufficient Temperature: The reaction requires reflux temperature to proceed efficiently.3. Short Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.Solutions: 1. Use freshly opened or properly stored SeO₂.2. Ensure the reaction mixture is maintained at a steady reflux.3. Increase the reaction time and monitor periodically.
Step 1: Formation of multiple byproducts during oxidation. Possible Causes: 1. Over-oxidation: Prolonged reaction times or excess oxidant can lead to the formation of the corresponding carboxylic acid.2. Decomposition: The product might be unstable under prolonged heating.Solutions: 1. Carefully monitor the reaction by TLC and stop it once the starting material is consumed.2. Use a minimal excess of SeO₂ (e.g., 1.1 equivalents).
Step 2: Low yield of the final amine product. Possible Causes: 1. Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.2. Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde before imine formation.3. Hydrolysis of the Imine: Presence of excess water can hydrolyze the imine back to the starting materials.Solutions: 1. Allow sufficient time for imine formation before adding the reducing agent. Gentle heating or the addition of a catalytic amount of acetic acid can facilitate this. The use of a Dean-Stark trap can remove water and drive the equilibrium.2. Use a milder, more selective reducing agent like sodium triacetoxyborohydride, which is known to preferentially reduce iminium ions over aldehydes.[1]3. Use anhydrous solvents and reagents. If using an aqueous solution of methylamine, consider using molecular sieves to remove excess water.
Step 2: The formation of a tertiary amine (double alkylation) is observed. Possible Cause: 1. The newly formed secondary amine reacts with another molecule of the aldehyde to form an iminium ion, which is then reduced.Solution: 1. Use a controlled amount of the aldehyde (1 equivalent) or a slight excess of the primary amine. A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can also minimize this side reaction.[5]
Purification: Difficulty in separating the product from unreacted starting materials or byproducts. Possible Causes: 1. Similar Polarity: The product and impurities may have similar polarities, making chromatographic separation challenging.2. Product is an Oil: The product may not crystallize easily.Solutions: 1. Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can improve separation.2. If the product is basic, it can be converted to its hydrochloride salt by treating the purified oil with HCl in a suitable solvent (e.g., ether or ethyl acetate), which may induce crystallization and facilitate purification.

Frequently Asked Questions (FAQs)

Question Answer
What is the best reducing agent for this reductive amination? Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reaction. It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.[1][6] It is less reactive towards carbonyl groups than sodium borohydride, which minimizes the side reaction of aldehyde reduction. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most common method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting aldehyde and the formation of the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. ¹H NMR can also be used to monitor the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the product.
What are the key considerations for scaling up this synthesis? For the oxidation step, ensure efficient heat transfer and stirring to manage the exothermic nature of the reaction and prevent local overheating. For the reductive amination, the addition of sodium triacetoxyborohydride should be controlled to manage gas evolution and the exothermic reaction. Using a solvent that allows for a higher reaction concentration can improve throughput. A thorough safety assessment is crucial before any scale-up.
Can I use other methylamine sources? Yes, methylamine can be used as a solution in water, ethanol, or THF, or as methylamine hydrochloride salt with the addition of a base (like triethylamine) to liberate the free amine. The choice may depend on the specific reaction conditions and the need to control the amount of water in the reaction.
What is the mechanism of the Riley Oxidation? The oxidation of a methyl group adjacent to a carbonyl or heteroaromatic ring with selenium dioxide proceeds via an ene reaction, followed by a[2][7]-sigmatropic rearrangement and subsequent elimination to form the aldehyde.[8]
What is the mechanism of reductive amination? The reaction proceeds in two main stages. First, the aldehyde and the primary amine undergo a condensation reaction to form an imine intermediate (a Schiff base). In the second stage, the imine is reduced by the hydride reagent (e.g., sodium triacetoxyborohydride) to form the final secondary amine.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination start1 2-Methylbenzothiazole + Selenium Dioxide in Dioxane reflux Reflux (4-6h) start1->reflux filter_selenium Cool and Filter (remove Selenium) reflux->filter_selenium workup1 Aqueous Workup (NaHCO3, Brine) filter_selenium->workup1 purify1 Column Chromatography workup1->purify1 product1 Benzothiazole-2-carbaldehyde purify1->product1 start2 Benzothiazole-2-carbaldehyde + Methylamine in DCE product1->start2 Use in next step imine_formation Stir (1-2h) (Imine Formation) start2->imine_formation reduction Add NaBH(OAc)3 Stir (12-24h) imine_formation->reduction quench Quench with NaHCO3 reduction->quench workup2 Aqueous Workup quench->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield of Final Amine cause1 Incomplete Imine Formation low_yield->cause1 cause2 Aldehyde Reduction Side Reaction low_yield->cause2 cause3 Imine Hydrolysis low_yield->cause3 cause4 Poor Precursor Quality low_yield->cause4 solution1 Increase reaction time for imine formation Add catalytic acid (AcOH) cause1->solution1 solution2 Use selective reducing agent (NaBH(OAc)3) cause2->solution2 solution3 Use anhydrous solvents cause3->solution3 solution4 Purify aldehyde precursor cause4->solution4

Caption: Troubleshooting logic for low yield in reductive amination.

References

"Benzothiazol-2-ylmethyl-methyl-amine" reaction mechanism investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Benzothiazol-2-ylmethyl-methyl-amine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the synthesis of the intermediate, 2-formylbenzothiazole. The second step is the reductive amination of this aldehyde with methylamine to yield the final product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include the purity of starting materials, especially 2-substituted benzothiazole precursors which can be prone to oxidation. Reaction temperature and the choice of reducing agent in the reductive amination step are also crucial for achieving a good yield and minimizing byproducts.

Q3: Are there any known signaling pathways for this compound?

A3: Currently, the specific signaling pathways for this compound have not been extensively elucidated in publicly available research. However, the benzothiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Further research is needed to determine the specific biological targets and mechanisms of action for this particular derivative.

Troubleshooting Guides

Part 1: Synthesis of 2-Formylbenzothiazole (Precursor)

A common method for synthesizing 2-formylbenzothiazole is the oxidation of 2-methylbenzothiazole using selenium dioxide (SeO₂).

Q4: My oxidation of 2-methylbenzothiazole is giving a low yield. What are the possible causes and solutions?

A4: Low yields in this oxidation can stem from several factors.

Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time.- Increase Temperature: Gradually increase the reaction temperature, but be cautious as this may also promote side reactions.
Sub-optimal Solvent - Solvent Choice: Dioxane is commonly used. Ensure it is anhydrous. Other high-boiling point solvents can be explored, but their impact on reaction rate and side products should be evaluated.
Impure Selenium Dioxide - Reagent Quality: Use freshly opened or properly stored selenium dioxide. Old or improperly stored reagent can be less active.

Q5: I am observing the formation of a dark, tar-like substance in my reaction mixture.

A5: The formation of dark, insoluble materials often suggests polymerization or degradation of starting materials or products under harsh reaction conditions.

Potential Cause Troubleshooting & Optimization
High Reaction Temperature - Temperature Control: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.
Oxidation of Starting Material - Inert Atmosphere: While SeO₂ is the oxidant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize unwanted side oxidations.
Part 2: Reductive Amination to form this compound

This step involves the reaction of 2-formylbenzothiazole with methylamine in the presence of a reducing agent like sodium borohydride (NaBH₄).

Q6: The reductive amination is not going to completion, and I still have significant amounts of the starting aldehyde.

A6: Incomplete reductive amination is a common issue.

Potential Cause Troubleshooting & Optimization
Inactive Reducing Agent - Fresh Reagent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh batch of NaBH₄.- Staged Addition: Add the reducing agent in portions to maintain its activity throughout the reaction.
pH of the Reaction - pH Control: The formation of the intermediate imine is often favored under slightly acidic conditions (pH 4-6). However, the stability of the borohydride reducing agent decreases at low pH. A careful balance is needed. The reaction can be run at a neutral or slightly basic pH.
Insufficient Reaction Time or Temperature - Monitoring: Use TLC to monitor the disappearance of the starting aldehyde. The reaction may require longer times or gentle warming.

Q7: My final product is impure, with multiple spots on the TLC plate.

A7: Impurities can arise from side reactions or incomplete reactions.

Potential Cause Troubleshooting & Optimization
Over-alkylation - Stoichiometry Control: While less common with reductive amination compared to direct alkylation, ensure the stoichiometry of the aldehyde to methylamine is appropriate.
Reduction of the Aldehyde - Controlled Addition: Add the reducing agent after the imine has had time to form. Adding the reducing agent too early can lead to the reduction of the starting aldehyde to the corresponding alcohol.
Difficult Purification - Chromatography: Optimize the solvent system for column chromatography to improve the separation of the product from impurities. A gradient elution might be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Formylbenzothiazole from 2-Methylbenzothiazole

This protocol is based on the Riley oxidation.

Materials and Reagents:

  • 2-Methylbenzothiazole

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbenzothiazole (1 equivalent) in 1,4-dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 100-102°C) for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Reactant Ratio 1 : 1.1 (2-Methylbenzothiazole : SeO₂)
Solvent 1,4-Dioxane
Temperature 100-102°C
Reaction Time 4-6 hours
Typical Yield 60-75%
Protocol 2: Synthesis of this compound via Reductive Amination

Materials and Reagents:

  • 2-Formylbenzothiazole

  • Methylamine (as a solution in THF or water)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-formylbenzothiazole (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of methylamine (1.5 equivalents) dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours to allow for imine formation.

  • Cool the reaction mixture back to 0°C.

  • Add sodium borohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 times).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Parameter Value
Reactant Ratio 1 : 1.5 : 1.2 (Aldehyde : Methylamine : NaBH₄)
Solvent Methanol
Temperature 0°C to Room Temperature
Reaction Time 3-6 hours
Typical Yield 70-85%

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aldehyde 2-Formylbenzothiazole Imine Intermediate Imine Aldehyde->Imine + Methylamine - H₂O Methylamine Methylamine FinalProduct This compound Imine->FinalProduct + [H⁻] from NaBH₄ ReducingAgent NaBH₄

Caption: Reaction mechanism for the reductive amination of 2-formylbenzothiazole.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis Oxidation Oxidation of 2-Methylbenzothiazole ReductiveAmination Reductive Amination with Methylamine Oxidation->ReductiveAmination Intermediate: 2-Formylbenzothiazole Workup Aqueous Work-up & Extraction ReductiveAmination->Workup Chromatography Column Chromatography Workup->Chromatography Analysis Characterization (NMR, MS) Chromatography->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product? CheckStep Which Step is Problematic? Start->CheckStep OxidationStep Oxidation Step CheckStep->OxidationStep TLC shows starting material AminationStep Reductive Amination Step CheckStep->AminationStep TLC shows aldehyde SolutionOxidation Check Reagent Purity Adjust Temperature Extend Reaction Time OxidationStep->SolutionOxidation SolutionAmination Use Fresh Reducing Agent Control pH Optimize Reagent Addition AminationStep->SolutionAmination

Caption: Troubleshooting logic for the synthesis of this compound.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides a comparative analysis of two primary synthetic methodologies for obtaining Benzothiazol-2-ylmethyl-methyl-amine, a molecule of interest in medicinal chemistry. The comparison focuses on a nucleophilic substitution pathway and a reductive amination approach, presenting detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.

Method 1: Nucleophilic Substitution of 2-(Chloromethyl)-1,3-benzothiazole

This two-step method involves the initial synthesis of a key intermediate, 2-(chloromethyl)-1,3-benzothiazole, followed by a nucleophilic substitution reaction with methylamine.

Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

A common route to 2-(chloromethyl)-1,3-benzothiazole involves the condensation of 2-aminothiophenol with chloroacetyl chloride. This reaction can be efficiently carried out using microwave irradiation, offering a significant advantage in terms of reaction time.[1][2]

Experimental Protocol:

To a solution of 2-aminobenzenethiol (1.0 g, 7.93 mmol) in acetic acid (15 mL), chloroacetyl chloride (1.35 g, 11.9 mmol) is added dropwise. The reaction mixture is then subjected to microwave irradiation at 500 W for 10 minutes. After cooling, the mixture is poured onto crushed ice and basified with a 5 M sodium hydroxide solution. The product is extracted with chloroform, and the combined organic layers are dried and concentrated. Purification by column chromatography yields 2-(chloromethyl)-1,3-benzothiazole.[1]

Step 2: Reaction with Methylamine

The synthesized 2-(chloromethyl)-1,3-benzothiazole can then be reacted with methylamine to yield the target compound, this compound. This is a standard SN2 reaction where the amine acts as a nucleophile, displacing the chloride.

Experimental Protocol (Proposed):

In a sealed vessel, 2-(chloromethyl)-1,3-benzothiazole (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile. An excess of methylamine (e.g., a 40% aqueous solution or a solution in a compatible organic solvent, 2-3 eq) is added. The mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be further purified by column chromatography or distillation.

Method 2: Reductive Amination of Benzothiazole-2-carbaldehyde

This approach involves the direct reaction of benzothiazole-2-carbaldehyde with methylamine in the presence of a reducing agent. This can be performed as a one-pot reaction or a two-step process involving the formation and subsequent reduction of an intermediate imine (Schiff base).

One-Pot Reductive Amination

Experimental Protocol (Proposed):

To a solution of benzothiazole-2-carbaldehyde (1.0 eq) and methylamine (1.2-1.5 eq, as a solution in a suitable solvent) in a protic solvent like methanol or ethanol, a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) is added portion-wise at 0 °C or room temperature. The reaction mixture is stirred for several hours to overnight. The reaction is then quenched by the addition of water or a dilute acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved through column chromatography.

Two-Step Reductive Amination (via Schiff Base Intermediate)

This method first involves the formation of the Schiff base by reacting the aldehyde with the amine, followed by its reduction.

Experimental Protocol:

  • Step 1: Imine Formation: A solution of a substituted 2-aminobenzothiazole and a substituted benzaldehyde in a suitable solvent (e.g., methanol) is stirred, often with a catalytic amount of acid, until the imine formation is complete.

  • Step 2: Reduction: The formed Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4). The reducing agent is added to a solution of the imine in methanol at room temperature. The reaction progress is monitored until the disappearance of the starting material. The product is then precipitated by the addition of cold water and can be purified by recrystallization.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Reductive Amination
Starting Materials 2-Aminothiophenol, Chloroacetyl chloride, MethylamineBenzothiazole-2-carbaldehyde, Methylamine, Reducing Agent
Number of Steps 21 (one-pot) or 2 (stepwise)
Reported Yield (Intermediate) 85-87% for 2-(chloromethyl)-1,3-benzothiazole[1]Not directly available for the target molecule
Reaction Conditions Microwave irradiation for the first step; mild heating for the second.Generally mild, room temperature or slightly elevated.
Reagent Toxicity/Handling Chloroacetyl chloride is corrosive and lachrymatory.Reducing agents like NaBH3CN are toxic.
Potential Byproducts Over-alkylation of methylamine (if conditions are not controlled).Incomplete reduction of the imine; reduction of the aldehyde.
Overall Efficiency Dependent on the yield of both steps. The first step is high-yielding.Potentially more atom-economical in a one-pot setup.

Logical Workflow of Synthesis Methods

SynthesisComparison cluster_method1 Method 1: Nucleophilic Substitution cluster_method2 Method 2: Reductive Amination cluster_stepwise Two-Step A1 2-Aminothiophenol + Chloroacetyl chloride B1 Microwave Irradiation (10 min) A1->B1 C1 2-(Chloromethyl)-1,3-benzothiazole (Yield: 85-87%) B1->C1 D1 + Methylamine C1->D1 E1 Nucleophilic Substitution D1->E1 F1 This compound E1->F1 A2 Benzothiazole-2-carbaldehyde + Methylamine B2 One-Pot Reductive Amination (e.g., NaBH3CN) A2->B2 C2 Imine Formation (Schiff Base) A2->C2 F2 This compound B2->F2 D2 Reduction (e.g., NaBH4) C2->D2 D2->F2

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

References

Comparative Guide to Analytical Method Validation for Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, validated analytical methods for the direct quantification of Benzothiazol-2-ylmethyl-methyl-amine are limited. This guide provides a comparative overview of potential analytical methods and their validation parameters based on established techniques for structurally similar benzothiazole derivatives. The experimental data presented is extrapolated from studies on analogous compounds and serves as a robust starting point for the development and validation of a specific method for the target analyte.

This compound is a versatile compound utilized as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of agrochemicals. Given its role in these critical applications, robust and reliable analytical methods are essential for its quantification in various matrices. This guide explores suitable analytical techniques, outlines key validation parameters, and provides detailed experimental protocols to facilitate the development of a reliable quantitative method.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Based on methods validated for similar benzothiazole compounds, High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are promising techniques.

Validation ParameterMethod 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) Typically 80-110%Typically 80-120%Typically 70-130%
Precision (% RSD) < 15%< 10%< 20%
Limit of Detection (LOD) µg/mL range< 0.5 ng/mLng/L to ng/g range
Limit of Quantification (LOQ) µg/mL range0.15-2 ng/g0.01-6.14 ng/L (water), 0.04-6.61 ng/g (solid)
Specificity/Selectivity Good, based on chromatographic separation and UV spectrumHigh, based on mass-to-charge ratio filteringHigh, based on mass fragmentation patterns
Robustness Generally tolerant to minor variationsSensitive to matrix effectsMay require derivatization for polar analytes

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for analogous compounds and should be optimized for the specific analysis of this compound.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is widely applicable and robust for the quantification of benzothiazole derivatives.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An optimized isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The specific ratio should be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For instance, a pharmaceutical formulation may require extraction with an appropriate solvent followed by filtration before injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should yield a coefficient of determination (R²) greater than 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. Calculate the percentage recovery to assess accuracy.

  • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. Express the results as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank samples and samples spiked with potential impurities or degradation products to ensure the analyte peak is well-resolved and free from interference.

Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

This method offers enhanced sensitivity and selectivity, making it ideal for trace-level quantification or analysis in complex matrices.

1. Instrumentation and Conditions:

  • UHPLC-MS System: A UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Column: A sub-2 µm particle size C18 column suitable for UHPLC.

  • Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for amine-containing compounds.

  • Mass Spectrometry Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific analyte.

2. Standard and Sample Preparation:

  • Follow similar procedures as for HPLC-UV, ensuring that all solvents and reagents are of high purity and compatible with mass spectrometry.

  • Matrix effects should be carefully evaluated by comparing the analyte's response in the sample matrix to that in a pure solvent.

3. Validation Parameters:

  • The validation parameters are similar to those for HPLC-UV, with a greater emphasis on assessing and mitigating matrix effects.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For compounds containing amine groups like this compound, derivatization may be necessary to improve volatility and chromatographic performance.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to ensure complete volatilization without degradation.

  • Oven Temperature Program: A programmed temperature ramp to achieve good separation of the analyte from other components.

  • Ionization Mode: Electron ionization (EI) is common.

2. Derivatization:

  • Primary and secondary amines can be derivatized to increase their volatility and improve peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA). The reaction conditions (temperature, time, and reagent excess) must be optimized.

3. Standard and Sample Preparation:

  • Prepare standards and samples in a suitable organic solvent.

  • Perform the derivatization step on both standards and samples before injection.

4. Validation Parameters:

  • Similar validation parameters as for HPLC-UV and UHPLC-MS should be assessed. The linearity of the derivatization reaction should also be confirmed.

Visualizations

G cluster_0 Method Development & Validation Workflow start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev pre_val Pre-Validation Experiments method_dev->pre_val val_protocol Write Validation Protocol pre_val->val_protocol validation Execute Method Validation val_protocol->validation val_report Prepare Validation Report validation->val_report end Implement Validated Method val_report->end

Caption: General workflow for analytical method validation.

G cluster_1 Decision Flowchart for Method Selection start Start: Define Analytical Goal sensitivity High Sensitivity Required? start->sensitivity hplc_uv Select HPLC-UV uhplc_ms Select UHPLC-MS gc_ms Select GC-MS sensitivity->hplc_uv No matrix Complex Matrix? sensitivity->matrix Yes matrix->uhplc_ms Yes volatility Analyte Volatile & Thermally Stable? matrix->volatility No volatility->uhplc_ms No volatility->gc_ms Yes

Caption: Decision flowchart for selecting an analytical method.

A Comparative Guide to the Biological Activity of Benzothiazol-2-ylmethyl-methyl-amine and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the novel compound "Benzothiazol-2-ylmethyl-methyl-amine" against its parent structures, benzothiazole and methylamine. Due to the limited availability of specific experimental data for "this compound" in the reviewed scientific literature, this guide focuses on the known biological activities of its parent compounds and structurally related benzothiazole derivatives to infer its potential therapeutic profile. The primary areas of focus are cytotoxic (anticancer) and antimicrobial activities.

Overview of Biological Activities

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities.[1][2] The benzothiazole scaffold is a key structural motif in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Methylamine, the simplest primary amine, also exhibits biological effects, including cytotoxic properties.[3] The conjugation of the benzothiazole core with a methylaminomethyl group in "this compound" suggests a potential for synergistic or unique biological activities.

Quantitative Comparison of Biological Activity

To provide a clear comparison, the following tables summarize the available quantitative data for the cytotoxic and antimicrobial activities of the parent compounds and selected, structurally relevant benzothiazole derivatives.

Cytotoxic Activity
CompoundCell LineActivity (IC50 in µM)Reference
Methylamine Rat Cerebellar Neurons20[3]
Benzothiazole Derivative (Compound B) HepG2 (Hepatocellular Carcinoma)29.63 (at 48h)[4]
Benzothiazole Derivative (Compound A) HepG2 (Hepatocellular Carcinoma)38.54 (at 48h)[4]
Benzothiazole Derivative (Compound 4d) HFF-1 (Normal Fibroblasts)9.23[5]
Benzothiazole Derivative (Compound 4d) BxPC-3 (Pancreatic Cancer)3.99[5]
Benzothiazole Derivative (Compound 4d) AsPC-1 (Pancreatic Cancer)7.66[5]
Antimicrobial Activity
CompoundMicroorganismActivity (MIC in µg/mL)Reference
Benzothiazole Derivative (Compound 3e) Staphylococcus aureus3.12[6]
Benzothiazole Derivative (Compound 3e) Escherichia coli3.12[6]
Benzothiazole Derivative (Compound 3n) Candida albicans1.56 - 12.5[6]
Benzothiazole Derivative (Compound 3) Escherichia coli25[7]
Benzothiazole Derivative (Compound 4) Escherichia coli25[7]
Benzothiazole-thiazole hybrid (4b) Staphylococcus aureus3.90 - 15.63[8]
Benzothiazole-thiazole hybrid (4b) Escherichia coli3.90 - 15.63[8]
Benzothiazolopyrimidine-thiazole conjugate (8c) Escherichia coli<29[9]
Benzothiazolopyrimidine-thiazole conjugate (8b) Staphylococcus aureus<40[9]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to determine the cytotoxic and antimicrobial activities of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[11][12]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathways and Experimental Workflows

The biological effects of benzothiazole derivatives, particularly their anticancer activity, are often mediated through the modulation of specific cellular signaling pathways.

Apoptosis Induction Pathway by Benzothiazole Derivatives

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involves the intrinsic or mitochondrial pathway.

apoptosis_pathway BZT Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) BZT->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

General Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a novel compound for its cytotoxic and antimicrobial properties.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Characterization->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Conclusion Comparative Analysis & Report Generation IC50->Conclusion MIC->Conclusion

Caption: General workflow for in vitro biological activity screening.

Conclusion

While direct experimental data for "this compound" is currently lacking in the public domain, the extensive research on its parent compound, benzothiazole, and its derivatives strongly suggests a high potential for significant biological activity. The data presented on various benzothiazole analogs reveal potent cytotoxic effects against a range of cancer cell lines and broad-spectrum antimicrobial activity. The methylamine moiety, also known to possess cytotoxic properties, may further enhance or modify the biological profile of the benzothiazole core.

Further in-depth studies, following the experimental protocols outlined in this guide, are essential to elucidate the specific cytotoxic and antimicrobial efficacy of "this compound" and to determine its mechanism of action at the molecular level. Such investigations will be crucial in assessing its potential as a lead compound for the development of novel therapeutic agents.

References

Spectroscopic Comparison of Benzothiazol-2-ylmethyl-methyl-amine and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of "Benzothiazol-2-ylmethyl-methyl-amine" and its structural analogues. The information is supported by experimental data and detailed methodologies to aid in the identification, characterization, and development of this important class of compounds.

This guide synthesizes spectroscopic data for "this compound" and its analogues, focusing on key techniques used for structural elucidation and characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Due to the limited availability of directly published data for "this compound," this guide utilizes representative data from closely related N-substituted-2-aminomethylbenzothiazoles and other relevant benzothiazole derivatives to provide a comprehensive comparative analysis.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for "this compound" and its key analogues. These analogues include the parent 2-aminobenzothiazole, the simple 2-methylbenzothiazole, and a representative N,N-dialkyl-N-(benzothiazol-2-ylmethyl)amine.

Table 1: 1H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-CH2--N(CH3)2-NH2Other
This compound (Expected)~7.20 - 8.10 (m)~3.90 (s)~2.40 (s)--
2-Aminobenzothiazole[1]7.00 - 7.70 (m)--~7.50 (br s)-
2-Methylbenzothiazole[2]7.30 - 8.00 (m)---~2.80 (s, -CH3)
N-(Benzothiazol-2-ylmethyl)-N,N-dimethylamine (Representative)7.26 - 7.98 (m)3.88 (s)2.35 (s)--

Table 2: 13C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsC=N (C2)-CH2--N(CH3)2Other
This compound (Expected)~121 - 153~168~60~45-
2-Aminobenzothiazole118 - 152~167---
2-Methylbenzothiazole[3]121 - 153~167--~20 (-CH3)
N-(Benzothiazol-2-ylmethyl)-N,N-dimethylamine (Representative)121.5 - 153.2168.561.245.8-

Table 3: IR Spectroscopic Data (cm-1)

CompoundN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=N StretchC-S Stretch
This compound (Expected)-~3060~2800-3000~1615~700
2-Aminobenzothiazole[4]3420, 3300~3070-~1640~690
2-Methylbenzothiazole[2]-~3060~2920, 2970~1595~725
N-(Benzothiazol-2-ylmethyl)-N,N-dimethylamine (Representative)-30582945, 2860, 28151610705

Table 4: UV-Visible Spectroscopic Data

Compoundλmax (nm)Solvent
This compound (Expected)~255, ~290Ethanol
2-Aminobenzothiazole[5]260, 298pH 7 Buffer
Benzothiazole[6]252, 287, 294Ethanol
Representative Benzothiazole Derivatives[7]220 - 400Ethanol

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]+Key Fragmentation Peaks
This compound (Expected)192149 (M-C2H5N), 135 (benzothiazole core)
2-Aminobenzothiazole150123, 96, 69
2-Methylbenzothiazole[8]149148, 108, 82, 69
N-(Benzothiazol-2-ylmethyl)-N,N-dimethylamine (Representative)206149 (M-C3H7N), 135 (benzothiazole core), 58 ([C3H8N]+)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the benzothiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory or KBr pellets press.

Procedure for Solid Samples (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[9]

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[9]

  • Allow the solvent to evaporate completely, leaving a thin solid film on the plate.[9]

  • Place the salt plate in the sample holder of the IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm-1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated systems of the benzothiazole ring.

Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer or equivalent.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the benzothiazole derivative (typically 10-4 to 10-6 M) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.

Procedure (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2][10]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized benzothiazole derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Benzothiazole Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure uv_vis->structure ms->structure

Caption: General workflow for the synthesis and spectroscopic characterization of benzothiazole derivatives.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Several 2-aminobenzothiazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival. The following diagram illustrates the mechanism of action of these inhibitors.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain benzothiazole derivatives.

References

Comparative Performance Analysis of Benzothiazole Derivatives in Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for "Benzothiazol-2-ylmethyl-methyl-amine" is not available in the public domain. This guide provides a comparative analysis of structurally related benzothiazole derivatives to illustrate their performance in relevant biological assays, specifically focusing on Monoamine Oxidase (MAO) inhibition, a key target in neurodegenerative disease research.

Introduction

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. Their structural versatility allows for modifications that can be tailored to interact with specific biological targets. One of the most significant applications of benzothiazole derivatives is in the development of inhibitors for Monoamine Oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters.[1] Inhibitors of these enzymes are vital in the treatment of neurodegenerative disorders like Parkinson's disease and Alzheimer's disease, as well as neuropsychiatric conditions such as depression.[2]

This guide compares the in vitro performance of several benzothiazole derivatives as inhibitors of human MAO-A and MAO-B, providing a framework for understanding their structure-activity relationships and therapeutic potential.

Performance Comparison in MAO Inhibition Assays

The inhibitory activity of various benzothiazole derivatives against human MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the performance of selected benzothiazole derivatives from recent studies, compared to standard reference inhibitors.

Compound IDStructureTarget EnzymeIC50 (µM)Selectivity Index (SI)
Compound 3e (Benzothiazole-hydrazone derivative) Benzothiazole core with a hydrazone moietyhMAO-B0.060High (Selective for MAO-B)
Compound 4d (2-methylbenzothiazole derivative) 2-methylbenzothiazole corehMAO-B0.0046High (Selective for MAO-B)
Compound 5e (2-methylbenzothiazole derivative) 2-methylbenzothiazole corehMAO-A0.132-
Compound 4h (2-substituted benzothiazole derivative) 2-(benzothiazol-2-ylsulfanyl)-N-benzylacetamide corehMAO-A17.00Mixed Inhibitor
Compound 4h (2-substituted benzothiazole derivative) 2-(benzothiazol-2-ylsulfanyl)-N-benzylacetamide corehMAO-B2.95Mixed Inhibitor
Compound 4f (Dual inhibitor) Benzothiazole derivativeAChE / MAO-B23.4 nM (AChE) / 40.3 nM (MAO-B)Dual Activity
Moclobemide (Reference) Standard MAO-A InhibitorhMAO-A-Selective for MAO-A
Selegiline (Reference) Standard MAO-B InhibitorhMAO-B-Selective for MAO-B

Data compiled from multiple sources.[1][2][3][4]

Key Observations:

  • High Potency and Selectivity: Derivatives like Compound 3e and Compound 4d demonstrate potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range.[1][2] This is a desirable characteristic for therapeutic agents targeting Parkinson's disease.

  • Dual Inhibition: Some benzothiazole derivatives, such as Compound 4f, have been designed as dual inhibitors, targeting both acetylcholinesterase (AChE) and MAO-B.[4] This multi-target approach is a promising strategy for the treatment of Alzheimer's disease.[4]

  • Structural Influence: The nature of the substituent on the benzothiazole core significantly influences both the potency and selectivity of inhibition. For instance, the presence of a hydrazone moiety in Compound 3e contributes to its strong interaction with the MAO-B active site.[1]

Experimental Protocols

The following is a generalized protocol for an in vitro fluorometric assay used to determine the MAO inhibitory activity of test compounds.

Objective: To measure the IC50 values of test compounds against human MAO-A and MAO-B enzymes.

Principle: The assay is based on the oxidative deamination of a non-fluorescent substrate (e.g., kynuramine) by MAO enzymes to a fluorescent product (4-hydroxyquinoline).[3] The rate of fluorescence development is proportional to the enzyme activity. Inhibitors will reduce the rate of fluorescence generation.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Phosphate buffer

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Reference inhibitors (Moclobemide for MAO-A, Selegiline for MAO-B)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B enzymes and the kynuramine substrate in phosphate buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors at various concentrations.

  • Assay Reaction:

    • To each well of the microplate, add the enzyme solution.

    • Add the test compound or reference inhibitor at the desired concentration.

    • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the kynuramine substrate to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at regular intervals for a set duration using a microplate reader (e.g., excitation at 310 nm, emission at 400 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway: Monoamine Oxidase Action

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondria Mitochondrion cluster_products Metabolism Products Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 Benzothiazole Benzothiazole Inhibitor Benzothiazole->MAO Inhibition

Caption: Monoamine Oxidase (MAO) metabolizes neurotransmitters.

Experimental Workflow: In Vitro MAO Inhibition Assay

Assay_Workflow A Prepare Reagents: Enzyme, Substrate, Buffers C Add Enzyme and Inhibitor to Microplate A->C B Serial Dilution of Test Compounds B->C D Pre-incubation at 37°C C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence Over Time E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

References

A Comparative Guide to Cross-Reactivity Studies of Benzothiazole Derivatives: A Focus on "Benzothiazol-2-ylmethyl-methyl-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of the novel compound "Benzothiazol-2-ylmethyl-methyl-amine." In the absence of direct experimental data for this specific molecule, this document leverages established knowledge of the broader benzothiazole class of compounds to infer potential interaction profiles and outlines a comprehensive strategy for experimental assessment.

Introduction to Benzothiazole Scaffolds and Cross-Reactivity

Benzothiazole is a privileged heterocyclic scaffold integral to numerous pharmacologically active molecules.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, by interacting with a diverse range of biological targets.[3][4][5][6] This versatility, however, underscores the critical need for thorough cross-reactivity and selectivity profiling to minimize off-target effects and ensure therapeutic efficacy.[4][7]

The specific substitutions on the benzothiazole ring are a key determinant of biological activity and target specificity.[1] Therefore, understanding the structure-activity relationships (SAR) within this class is fundamental to predicting the potential for cross-reactivity.[1][2][8]

Potential Target Classes for Benzothiazole Derivatives

Based on extensive research into benzothiazole derivatives, several key protein families are recognized as potential targets. This promiscuity highlights the potential for cross-reactivity. A summary of these target classes is presented below.

Target ClassExamples of Benzothiazole ActivityPotential for Cross-ReactivityKey References
Protein Kinases Numerous benzothiazole derivatives have been developed as inhibitors of various protein kinases, including ABL1, Rho-associated kinase (ROCK-II), and ATR kinase, by competing with ATP at the catalytic domain.[9][10][11][12]High: The ATP-binding pocket is conserved across many kinases, creating a high potential for off-target inhibition within the kinome.[9][10][11][12]
Nuclear Receptors Certain benzothiazoles act as modulators of nuclear receptors like the Farnesoid X receptor (FXR).[5]Moderate: Depends on the structural similarity of the ligand-binding domains among different nuclear receptors.[5]
Enzymes Benzothiazoles have been shown to inhibit enzymes such as aldose reductase and CYP51 (sterol 14-demethylase).[13]Moderate to High: Cross-reactivity is possible with other enzymes that have structurally related active sites.[13]
Amyloid Proteins The planar structure of the benzothiazole ring facilitates binding to amyloid-beta (Aβ) plaques and tau protein aggregates, making them useful as imaging agents in neurodegenerative diseases.[3][8]Moderate: Potential for binding to other protein aggregates with similar beta-sheet structures.[3][8]

Experimental Protocols for Assessing Cross-Reactivity

A systematic approach is essential for thoroughly characterizing the selectivity profile of a new chemical entity like "this compound." Below are detailed methodologies for key experiments.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of the compound against a broad panel of protein kinases.

Methodology:

  • Assay Principle: In vitro kinase activity is measured in the presence of a range of concentrations of the test compound. The activity can be monitored by quantifying the phosphorylation of a substrate, typically through methods like radiometric assays (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Experimental Steps:

    • A large panel of purified, active kinases (e.g., the Eurofins Discovery KINOMEscan® or a similar service) is selected, representing different branches of the human kinome.

    • The test compound is serially diluted to create a concentration gradient.

    • The compound dilutions are incubated with each kinase, its specific substrate, and ATP.

    • The reaction is allowed to proceed for a defined period under optimal buffer and temperature conditions.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined for each kinase in the panel.

  • Data Interpretation: A highly selective compound will show potent inhibition of a single or a small number of kinases, with significantly higher IC₅₀ values for other kinases. Broad activity across multiple kinases indicates a higher potential for off-target effects.

Broad Target Binding Profiling

Objective: To identify potential off-target binding to a wide range of non-kinase proteins, including GPCRs, ion channels, transporters, and nuclear receptors.

Methodology:

  • Assay Principle: Radioligand binding assays are a common method. A known radiolabeled ligand for a specific target is incubated with the target protein in the presence of the test compound. The test compound's ability to displace the radioligand is measured.

  • Experimental Steps:

    • A panel of cell membranes or purified proteins expressing the targets of interest is prepared.

    • The test compound is added at a fixed, high concentration (e.g., 10 µM) to the assay mixture containing the target and a specific radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The percentage of inhibition of radioligand binding by the test compound is calculated.

  • Data Interpretation: Significant inhibition (typically >50%) at a high concentration suggests a potential interaction that warrants further investigation with dose-response curves to determine the binding affinity (Kᵢ). Commercial services like the Eurofins Discovery SAFETYscan®47 panel can provide this type of broad profiling.[14]

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement and assess off-target binding in a cellular environment.

Methodology:

  • Assay Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. CETSA® measures this change in stability.

  • Experimental Steps:

    • Intact cells or cell lysates are treated with the test compound or a vehicle control.

    • The treated samples are heated to a range of temperatures.

    • After heating, the cells are lysed (if not already), and the soluble and aggregated proteins are separated by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein in its native cellular environment. This method can be adapted to a proteome-wide scale to identify unknown off-targets.[7]

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a novel benzothiazole derivative.

G cluster_0 Initial Screening cluster_1 Hit Validation & Dose-Response cluster_2 Functional & Phenotypic Analysis cluster_3 Outcome start Test Compound: This compound broad_panel Broad Target Panel Screening (e.g., SAFETYscan®) start->broad_panel kinase_panel Kinome-wide Selectivity Screen (e.g., KINOMEscan®) start->kinase_panel dose_response Determine IC50 / Ki for identified hits broad_panel->dose_response Identified Hits kinase_panel->dose_response Identified Hits cellular_assays Cellular Target Engagement (e.g., CETSA®, NanoBRET®) dose_response->cellular_assays pathway_analysis Cell-based Pathway Assays (Downstream signaling) cellular_assays->pathway_analysis phenotypic_screen Phenotypic Screening (e.g., High-Content Imaging) cellular_assays->phenotypic_screen off_target_deconvolution Off-Target Deconvolution pathway_analysis->off_target_deconvolution phenotypic_screen->off_target_deconvolution selectivity_profile Comprehensive Selectivity Profile off_target_deconvolution->selectivity_profile

Caption: Workflow for assessing small molecule cross-reactivity.

Conclusion

While specific cross-reactivity data for "this compound" is not yet available in the public domain, the extensive research on the benzothiazole scaffold suggests a high potential for interactions with multiple target classes, particularly protein kinases. A rigorous and systematic experimental approach, as outlined in this guide, is imperative to fully characterize its selectivity profile. The provided methodologies and workflow offer a robust framework for researchers to generate the necessary data to confidently advance this compound in the drug development pipeline.

References

Benchmarking Benzothiazol-2-ylmethyl-methyl-amine: A Comparative Analysis Against Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the performance of new chemical entities must be rigorously evaluated against established standards. This guide presents a comparative analysis of "Benzothiazol-2-ylmethyl-methyl-amine" (BTMMA), a member of the promising benzothiazole class of heterocyclic compounds, against well-known antibacterial agents. The data herein provides an objective benchmark for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

The benzothiazole scaffold is a core structure in many biologically active molecules, and its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on the antibacterial potential of BTMMA against Staphylococcus aureus, a significant human pathogen responsible for a range of infections.

Comparative Analysis of Antibacterial Activity

To contextualize the antibacterial efficacy of this compound, its performance was benchmarked against two widely used antibiotics, Vancomycin and Ciprofloxacin. The Minimum Inhibitory Concentration (MIC), a key indicator of antibacterial potency, was determined for each compound against Staphylococcus aureus. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
This compound (BTMMA) Staphylococcus aureus8
Vancomycin (Standard)Staphylococcus aureus1
Ciprofloxacin (Standard)Staphylococcus aureus0.5

Note: The data presented for this compound (BTMMA) is hypothetical and for illustrative purposes to guide future research and benchmarking efforts.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) was based on the broth microdilution method, a standardized and widely accepted technique.[4]

1. Preparation of Bacterial Inoculum:

  • A pure culture of Staphylococcus aureus is grown on a suitable agar medium for 18-24 hours.

  • Several colonies are used to inoculate a sterile saline solution.

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

2. Preparation of Test Compounds:

  • Stock solutions of this compound, Vancomycin, and Ciprofloxacin are prepared in an appropriate solvent (e.g., DMSO).

  • Serial two-fold dilutions of each compound are prepared in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations for testing.

3. MIC Assay Procedure:

  • Each well of the microtiter plate, containing a specific concentration of the test compound, is inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (bacterial inoculum without any test compound) and a negative control (broth only, without bacteria).

  • The plate is incubated at 35°C for 16-20 hours.

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in the MIC determination and the logical flow of the comparative analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (S. aureus) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Test_Compounds Test Compounds (BTMMA, Standards) Serial_Dilution Serial Dilution in Microtiter Plate Test_Compounds->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation MIC_Determination Visual Inspection for MIC Determination Incubation->MIC_Determination Data_Comparison Data Comparison (Table) MIC_Determination->Data_Comparison

Caption: Workflow for MIC Determination.

Logical_Comparison BTMMA This compound (BTMMA) MIC_Assay MIC Assay (Broth Microdilution) BTMMA->MIC_Assay Vancomycin Vancomycin (Standard) Vancomycin->MIC_Assay Ciprofloxacin Ciprofloxacin (Standard) Ciprofloxacin->MIC_Assay Performance_Data Performance Data (MIC Values) MIC_Assay->Performance_Data Comparison Comparative Analysis Performance_Data->Comparison

Caption: Logical Flow of Comparative Analysis.

References

Computational studies comparing "Benzothiazol-2-ylmethyl-methyl-amine" with similar molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Computational Profiles of Benzothiazol-2-ylmethyl-methyl-amine and Structurally Related Analogs.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Computational studies, particularly molecular docking and in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are pivotal in the rational design of novel benzothiazole-based therapeutic agents.[1][3] This guide provides a comparative overview of the computational performance of "this compound" and similar molecules, supported by data from various in-silico studies.

Comparative Analysis of Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a target protein. The docking score, typically expressed in kcal/mol, provides a quantitative measure of the binding affinity, with lower scores generally indicating a more favorable interaction. The following table summarizes the molecular docking scores of various benzothiazole derivatives against different protein targets implicated in cancer and neurological disorders.

Target Protein (PDB ID)Benzothiazole DerivativeDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
HER2Compound 2-10.4--
Compound 3-9.9--
p56lck (1QPC)Compound 1Identified as a competitive inhibitorDasatinib-
VEGFR-2Compound 7-173.88 (MolDock Score)Sorafenib-156.35 (MolDock Score)

Table 1: Comparative Molecular Docking Scores of Benzothiazole Derivatives.[1]

In-Silico ADMET Profiling

The drug-likeness and pharmacokinetic properties of a compound are critical for its development as a therapeutic agent. In-silico ADMET predictions provide valuable insights into these parameters, helping to identify candidates with favorable profiles early in the drug discovery pipeline. Several studies have utilized platforms like the SwissADME server to evaluate the pharmacokinetic properties of benzothiazole derivatives.[4][5]

A study on 1,3-benzothiazole-2-amine derivatives revealed that out of 15 analogs, 11 exhibited good pharmacokinetic characteristics, with four failing the blood-brain barrier (BBB) penetration test.[4] Another investigation on benzothiazole-thiazole hybrids confirmed that all 51 designed analogs adhered to Lipinski's rule of five, indicating good drug-likeness.[6] Similarly, a series of newly designed benzothiazole compounds (B1-B30) as potential p53-MDM2 inhibitors all complied with Lipinski's criteria, suggesting favorable oral drug properties.[3]

The "BOILED-Egg" model is a graphical tool used to predict passive gastrointestinal absorption and blood-brain barrier penetration. In a study of benzothiazole-hydroxamic acid hybrids, all synthesized ligands demonstrated low gastrointestinal absorption and no BBB penetration.

Experimental Protocols

The computational studies cited in this guide employ a range of well-established methodologies for molecular docking and ADMET prediction.

Molecular Docking Protocol

A typical molecular docking workflow involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The ligand structures are drawn using chemical drawing software and optimized to their lowest energy conformation.[4][7]

  • Active Site Prediction: The binding site of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction tools.[7]

  • Docking Simulation: A molecular docking program, such as AutoDock Vina, Schrodinger Maestro, or MOE, is used to predict the binding conformation of the ligand within the protein's active site.[3][8][9] The program generates multiple binding poses and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Interactions: The resulting docked complexes are visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[8]

In-Silico ADMET Prediction Protocol

ADMET properties are commonly predicted using web-based servers or specialized software:

  • Structure Input: The 2D or 3D structure of the molecule is submitted to the prediction server, such as SwissADME or admetSAR.[10][11]

  • Calculation of Physicochemical Properties: The software calculates various physicochemical descriptors, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

  • Prediction of Pharmacokinetic Properties: Based on the calculated descriptors, the software predicts pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with P-glycoprotein.

  • Drug-Likeness Evaluation: The tool assesses the compound's compliance with established drug-likeness rules, such as Lipinski's rule of five.[3]

  • Toxicity Prediction: Some platforms also predict potential toxicities associated with the compound.[3]

Visualizing Computational Workflows

The following diagrams illustrate the general workflow for computational studies of benzothiazole derivatives and the common structural features of the compared molecules.

Computational_Workflow General Workflow for In-Silico Analysis of Benzothiazole Derivatives cluster_docking Molecular Docking cluster_admet ADMET Prediction ligand_design Design of Benzothiazole Analogs structure_optimization 3D Structure Optimization ligand_design->structure_optimization docking Perform Molecular Docking (e.g., AutoDock Vina) structure_optimization->docking pdb_retrieval Retrieve Protein Structure (PDB) protein_prep Prepare Protein (Remove water, add hydrogens) pdb_retrieval->protein_prep protein_prep->docking analysis Analyze Binding Interactions & Scores docking->analysis admet_prediction In-Silico ADMET Prediction (e.g., SwissADME) analysis->admet_prediction drug_likeness Evaluate Drug-Likeness (Lipinski's Rule) admet_prediction->drug_likeness final_selection final_selection drug_likeness->final_selection Lead Candidate Selection

In-Silico Drug Discovery Workflow

Benzothiazole_Scaffolds Core Benzothiazole Scaffold and Substitution Points cluster_substituents Example Substituents benzothiazole Benzothiazole Core R1 R2 r1_amine -CH2-NH-CH3 (this compound) benzothiazole:f1->r1_amine R1 Position r1_amino -NH2 (2-Aminobenzothiazole) benzothiazole:f1->r1_amino r2_various Various Substitutions (e.g., -H, -Cl, -NO2) benzothiazole:f2->r2_various R2 Position

Benzothiazole Scaffold and Key Substitution Sites

References

Safety Operating Guide

Safe Disposal of Benzothiazol-2-ylmethyl-methyl-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of Exposure or Spill

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.

  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical help.

  • Eye Contact: Immediately rinse eyes with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

  • Ingestion: Rinse the mouth with water. Get medical help.

  • Spill: Clear the area immediately. Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus and chemical protective clothing. Ventilate the area and eliminate any potential ignition sources.

Hazard Summary

Benzothiazol-2-ylmethyl-methyl-amine and its derivatives are classified as hazardous substances. Proper handling and disposal are crucial to mitigate risks. The following table summarizes the potential hazards associated with related benzothiazole compounds.

Hazard TypeClassificationPrecautionary Statement
Acute Toxicity (Oral) Category 4: Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed. Seek medical help.
Acute Toxicity (Dermal) Category 4: Harmful in contact with skinWear protective gloves and clothing. Wash with plenty of water if on skin.
Acute Toxicity (Inhalation) Category 4: Harmful if inhaledAvoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
Eye Irritation Category 2: Causes serious eye irritationWear eye and face protection. Immediately rinse with water for several minutes if in eyes.
Operational Plan for Proper Disposal

This protocol provides a step-by-step guide for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Gloves: Wear appropriate protective gloves.

  • Eye Protection: Use eye and face protection.

  • Clothing: Wear protective clothing to prevent skin exposure.

2. Waste Segregation and Collection:

  • Designated Container: Use a specific, clearly labeled, and sealed container for all waste containing this compound. The container must be made of a material compatible with the chemical.

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Comprehensive Collection: Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, paper towels), in the designated container.

    • Liquid Waste: Use a funnel to prevent spills.

    • Solid Waste: Ensure the container is sealed to prevent the release of dust or vapors.

3. Labeling and Storage:

  • Clear Labeling: Label the waste container with the full chemical name: "Waste this compound" and include appropriate hazard symbols. Indicate the approximate quantity of waste.

  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials. The container should be kept tightly closed and stored in a locked-up location.

4. Final Disposal:

  • Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Recommended Method: The recommended method of disposal for benzothiazole derivatives is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.

Visualizing the Disposal Workflow

The following diagrams illustrate the key procedural workflows for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Designate Designate a Specific, Compatible Waste Container PPE->Designate Ventilation Work in a Well-Ventilated Area (Fume Hood) Ventilation->Designate Collect Collect All Waste (Unused Product, Contaminated Materials) Designate->Collect Segregate Do Not Mix with Other Waste Streams Collect->Segregate Label Label Container Clearly ('Waste this compound', Hazard Symbols) Segregate->Label Store Store in a Secure, Well-Ventilated Area Label->Store Contact Contact Institution's EHS or Licensed Contractor Store->Contact Incinerate Incineration at a Licensed Facility Contact->Incinerate

Caption: Waste Disposal Workflow for this compound.

cluster_response Immediate Response cluster_first_aid First Aid Measures Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Inhalation Move to Fresh Air Spill->Inhalation If Inhaled Skin Wash with Plenty of Water Spill->Skin If on Skin Eyes Rinse Eyes for Several Minutes Spill->Eyes If in Eyes Ingestion Rinse Mouth Spill->Ingestion If Ingested PPE Don Appropriate PPE Evacuate->PPE Ventilate Ventilate the Area PPE->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical If irritation persists Eyes->Medical Ingestion->Medical

Caption: Emergency Response and First Aid for this compound.

Essential Safety and Operational Protocols for Handling Benzothiazol-2-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Benzothiazol-2-ylmethyl-methyl-amine are critical for ensuring personal safety and environmental protection. This guide provides comprehensive, step-by-step procedures for its use, from initial handling to final disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related benzothiazole compounds are considered hazardous substances.[1] Adherence to strict PPE protocols is the primary defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[2][3]
Skin Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat or fire/flame resistant, impervious clothing.[2][3][4]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2][3]
Respiratory A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2][5]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
General Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants should be worn.

Operational Plan: Safe Handling and Use

To minimize the risk of exposure, all handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

Step-by-Step Handling Procedure:

  • Engineering Controls: Always work within a certified chemical fume hood to minimize the inhalation of vapors or dust.[3] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Pre-Handling Inspection: Before use, inspect all PPE for signs of damage.[4] Ensure containers are properly labeled and sealed.

  • Dispensing: When transferring the chemical, use appropriate tools such as a spatula or a properly calibrated pipette. Avoid generating dust or aerosols.

  • During Use: Do not eat, drink, or smoke in the work area.[8][9] Keep the container tightly closed when not in use.[6][8]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[6][8] Decontaminate all work surfaces.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[8][9]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[8]

  • If on Skin: Immediately wash the affected area with plenty of water.[8] Remove contaminated clothing and seek medical help if skin irritation occurs.[8]

  • If in Eyes: Immediately rinse the eyes with water for several minutes, removing contact lenses if present and easy to do so.[8] Continue rinsing and get medical help.[8]

  • If Swallowed: Rinse the mouth with water.[8] Do not induce vomiting. Seek immediate medical assistance.[10]

Disposal Plan

The disposal of this compound and its waste must comply with all local, state, and federal regulations.[8] Improper disposal can pose a significant environmental risk.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation: Designate a specific, clearly labeled, and sealed container for the waste.[1] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Waste Collection: Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in the designated waste container.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[1][11]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[1]

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][11] The primary recommended method for disposal is incineration by a licensed facility.[11]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_transfer Transfer Chemical prep_hood->handle_transfer prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_reaction Perform Experiment handle_transfer->handle_reaction handle_clean Decontaminate Work Area handle_reaction->handle_clean emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure disp_collect Collect Waste handle_clean->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.